2-Fluoro-4-nitro-1-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
2-fluoro-4-nitro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-6-3-4(12(13)14)1-2-5(6)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKVQPNHGFUXBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565792 | |
| Record name | 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69411-67-2 | |
| Record name | 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-4-nitro-1-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document includes a summary of its physical characteristics, detailed experimental protocols for property determination, and a visualization of a representative synthetic pathway.
Physical Properties
The physical properties of this compound are critical for its handling, application in synthetic chemistry, and for process optimization. A summary of these properties is presented in the table below.
| Property | Value |
| CAS Number | 69411-67-2[1][2] |
| Molecular Formula | C₇H₃F₄NO₂[1][3] |
| Molecular Weight | 209.10 g/mol [1][3] |
| Physical Form | Liquid[3] |
| Boiling Point | 208.4 °C at 760 mmHg[3] |
| Density | 1.504 g/cm³[3] |
| Flash Point | 79.8 °C[3] |
| Refractive Index | 1.456[3] |
| Purity | ≥97%, ≥98.0%[2][3] |
| Storage | Sealed in dry, room temperature conditions |
Experimental Protocols
Detailed experimental procedures are essential for the verification of physical properties and for the development of new synthetic methodologies. Below are representative protocols for the determination of the boiling point of an organic compound and a general procedure for nitration.
2.1. Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] This method is a common and reliable way to determine the boiling point of a small sample of a liquid organic compound.[5][6]
Materials:
-
Sample of this compound
-
Thiele tube or similar heating apparatus (e.g., aluminum block)[5]
-
Thermometer
-
Small test tube (fusion tube)[5]
-
Capillary tube, sealed at one end[5]
Procedure:
-
A small amount of the liquid sample is placed into the fusion tube.[5]
-
The capillary tube, with its sealed end facing upwards, is placed into the fusion tube containing the sample.[5][7]
-
The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or an aluminum heating block.[5][7]
-
The apparatus is heated slowly and evenly.[5]
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Upon further heating, the vapor of the sample will fill the capillary tube, resulting in a rapid and continuous stream of bubbles.[5]
-
The heat source is then removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube.[8] This is the point where the vapor pressure of the sample equals the atmospheric pressure.[8]
2.2. Synthesis via Nitration of 3-Fluorobenzotrifluoride
A common method for the synthesis of nitroaromatic compounds is through electrophilic aromatic substitution using a nitrating agent. The following is a general protocol for the nitration of a substituted benzene ring, which can be adapted for the synthesis of this compound from 3-fluorobenzotrifluoride.
Materials:
-
3-Fluorobenzotrifluoride
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Stirring apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Solvent for extraction (e.g., dichloromethane)
Procedure:
-
In a flask equipped with a stirrer, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 3-fluorobenzotrifluoride to the cooled sulfuric acid while stirring.
-
Separately, prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 3-fluorobenzotrifluoride in sulfuric acid, maintaining a low temperature with the ice bath.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.
-
Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the crude product.
-
The product is then extracted with a suitable organic solvent.
-
The organic layer is washed with a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acid, followed by a wash with brine.
-
The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by distillation or chromatography.
Visualization of Synthetic Pathway
The following diagram illustrates a representative workflow for the synthesis of this compound via the nitration of 3-fluorobenzotrifluoride.
Caption: Synthetic workflow for the nitration of 3-fluorobenzotrifluoride.
References
- 1. This compound | C7H3F4NO2 | CID 14941411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, CasNo.69411-67-2 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]
- 3. innospk.com [innospk.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. byjus.com [byjus.com]
- 8. Video: Boiling Points - Concept [jove.com]
"2-Fluoro-4-nitro-1-(trifluoromethyl)benzene" chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical compound 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene, a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This document outlines its chemical structure, properties, a plausible synthetic route, and its role as a chemical building block.
Chemical Identity and Structure
This compound is an aromatic compound characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethyl group attached to a benzene ring.
Chemical Structure:
The structure of this compound is represented by the following SMILES string: C1=CC(=C(C=C1--INVALID-LINK--[O-])F)C(F)(F)F[1].
Physicochemical Properties
Quantitative data for this compound is primarily based on computed properties. Experimental data is not widely available in public literature, though it is often held by chemical suppliers.
Table 1: Computed Physicochemical Properties [1]
| Property | Value |
| Molecular Weight | 209.10 g/mol |
| Exact Mass | 209.00999099 Da |
| Topological Polar Surface Area | 45.8 Ų |
| Heavy Atom Count | 14 |
| Complexity | 225 |
| XLogP3-AA | 2.7 |
Table 2: General and Supplier-Provided Properties
| Property | Value | Reference(s) |
| Physical Form | Colourless to Pale Yellow Liquid | [2] |
| Purity | ≥98% | [2] |
| Storage Conditions | Sealed in dry, room temperature | [3] |
Note on Isomers: It is critical to distinguish this compound (CAS 69411-67-2) from its isomer, 4-fluoro-2-nitro-1-(trifluoromethyl)benzene (CAS 182289-81-2). The physical properties of these isomers, such as boiling point (208.4°C at 760 mmHg for the 4-fluoro-2-nitro isomer), can differ significantly.[4]
Synthesis and Experimental Protocols
Proposed Experimental Protocol: Nitration of 2-Fluoro-1-(trifluoromethyl)benzene
Objective: To synthesize this compound.
Materials:
-
2-Fluoro-1-(trifluoromethyl)benzene
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring, maintaining the temperature below 10°C.
-
Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-fluoro-1-(trifluoromethyl)benzene.
-
Nitration Reaction: Cool the flask containing the starting material to 0-5°C using an ice bath. Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel, ensuring the internal temperature of the reaction mixture does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Transfer the resulting mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with deionized water, 5% sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Role in Chemical Synthesis and Logical Workflow
This compound is a valuable intermediate in organic synthesis. The presence of multiple functional groups allows for a variety of subsequent chemical transformations. The nitro group can be reduced to an amine, which is a common step in the synthesis of active pharmaceutical ingredients (APIs). The fluorine atom can also participate in nucleophilic aromatic substitution reactions.
The synthesis of this compound itself represents a key workflow.
Caption: A logical workflow for the synthesis of the title compound.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
GHS Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), May cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Respiratory protection may be required.
References
- 1. This compound | C7H3F4NO2 | CID 14941411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoro-4-nitrobenzotrifluoride | CymitQuimica [cymitquimica.com]
- 3. 69411-67-2|this compound|BLD Pharm [bldpharm.com]
- 4. innospk.com [innospk.com]
- 5. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]
An In-depth Technical Guide on the Spectroscopic Data of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene (CAS No. 69411-67-2). Due to the limited availability of published experimental spectra for this specific molecule in public databases, this document focuses on predicted spectroscopic characteristics based on the analysis of its functional groups and data from structurally similar compounds. It also includes detailed, generalized experimental protocols for acquiring such data.
Molecular Structure and Properties
This compound is a substituted aromatic compound with the molecular formula C₇H₃F₄NO₂ and a molecular weight of 209.10 g/mol .[1] Its structure contains a benzene ring substituted with a fluorine atom, a nitro group, and a trifluoromethyl group, leading to a unique electronic environment that influences its spectroscopic properties.
Diagram of the Chemical Structure of this compound
A 2D representation of the molecular structure.
Data Presentation: Expected Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound.
Table 1: Expected ¹H NMR Data
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| H-3 | 7.8 - 8.2 | dd | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 |
| H-5 | 7.6 - 8.0 | d | ³J(H-H) ≈ 8-9 |
| H-6 | 7.4 - 7.8 | d | ³J(H-H) ≈ 8-9 |
Table 2: Expected ¹³C NMR Data
| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |
| C-1 | 120 - 130 | q |
| C-2 | 155 - 165 | d |
| C-3 | 115 - 125 | d |
| C-4 | 145 - 155 | s |
| C-5 | 125 - 135 | s |
| C-6 | 110 - 120 | d |
| -CF₃ | 120 - 130 | q |
Table 3: Expected ¹⁹F NMR Data
| Fluorine | Expected Chemical Shift (δ, ppm, relative to CFCl₃) | Expected Multiplicity |
| Ar-F | -100 to -120 | m |
| -CF₃ | -60 to -70 | s |
Table 4: Expected Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3050 - 3150 | Medium to Weak |
| C=C (aromatic) | 1450 - 1600 | Medium to Strong |
| C-F | 1100 - 1300 | Strong |
| N-O (nitro) | 1500 - 1570 (asymmetric), 1330 - 1370 (symmetric) | Strong |
| C-CF₃ | 1100 - 1200 | Strong |
Table 5: Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M]⁺ | 209 | Molecular Ion |
| [M-NO₂]⁺ | 163 | Loss of nitro group |
| [M-CF₃]⁺ | 140 | Loss of trifluoromethyl group |
| [C₆H₃F]⁺ | 94 | Fragment of the aromatic ring |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. ¹H, ¹³C, and ¹⁹F NMR Sample Preparation:
-
Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane for ¹H and ¹³C NMR) if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy Protocol:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Obtain a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
3. ¹³C NMR Spectroscopy Protocol:
-
Acquire the spectrum on the same instrument.
-
Obtain a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans depending on sample concentration.
4. ¹⁹F NMR Spectroscopy Protocol:
-
Acquire the spectrum on a spectrometer equipped with a fluorine-capable probe.
-
Obtain a proton-decoupled ¹⁹F spectrum.
-
Typical parameters: wide spectral width (e.g., 200 ppm) centered around -80 ppm (a common region for aromatic and trifluoromethyl fluorine), acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 64-128 scans.[2]
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[3]
-
Acquire a background spectrum of the clean, empty ATR crystal.[4]
-
Place a small drop of liquid this compound directly onto the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.[4]
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry Protocol:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[5][6]
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Visualizations
Diagram of a Generalized Spectroscopic Analysis Workflow
A flowchart illustrating the general steps for spectroscopic analysis.
References
- 1. This compound | C7H3F4NO2 | CID 14941411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. agilent.com [agilent.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NMR and Mass Spectrometry of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of the aromatic compound 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages spectral data from structurally analogous compounds and established principles of spectroscopy to predict its spectral properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, organic synthesis, and drug development.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. These predictions are based on the analysis of similar compounds, including 1-nitro-2-(trifluoromethyl)benzene and 1-nitro-4-(trifluoromethyl)benzene, and general principles of NMR spectroscopy.
¹H NMR Data (Predicted)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.3 - 8.5 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| H-5 | 8.1 - 8.3 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 4-6, J(H-H) ≈ 2-3 |
| H-6 | 7.8 - 8.0 | t | J(H-H) ≈ 8-9 |
Note: The chemical shifts are referenced to tetramethylsilane (TMS) in a deuterated chloroform (CDCl₃) solvent. The electron-withdrawing effects of the nitro and trifluoromethyl groups, along with the fluorine atom, are expected to shift the proton signals downfield.
¹³C NMR Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-1 | 125 - 130 | q | ¹J(C-F) ≈ 270-280 |
| C-2 | 158 - 162 | d | ¹J(C-F) ≈ 250-260 |
| C-3 | 120 - 125 | d | ³J(C-F) ≈ 5-10 |
| C-4 | 148 - 152 | s | - |
| C-5 | 128 - 132 | d | ⁴J(C-F) ≈ 3-5 |
| C-6 | 135 - 140 | d | ³J(C-F) ≈ 3-5 |
| CF₃ | 120 - 124 | q | ¹J(C-F) ≈ 270-280 |
Note: The chemical shifts are referenced to TMS in CDCl₃. The carbon directly attached to the fluorine will exhibit a large one-bond coupling constant, and the trifluoromethyl carbon will appear as a quartet.
¹⁹F NMR Data (Predicted)
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |
| Ar-F | -110 to -120 | m |
| CF₃ | -60 to -65 | s |
Note: The chemical shifts are referenced to an external standard such as CFCl₃. The aromatic fluorine will likely show complex multiplicity due to coupling with the aromatic protons. The trifluoromethyl group is expected to appear as a singlet in a proton-decoupled spectrum.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the loss of its functional groups.
Predicted Fragmentation Pattern
| m/z | Ion | Description |
| 209 | [C₇H₃F₄NO₂]⁺ | Molecular Ion (M⁺) |
| 190 | [C₇H₃F₃NO]⁺ | Loss of F |
| 179 | [C₇H₃F₄O]⁺ | Loss of NO |
| 163 | [C₇H₃F₄N]⁺ | Loss of O₂ |
| 140 | [C₆H₃F₄]⁺ | Loss of NO₂ and subsequent rearrangement |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and mass spectra of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the solid sample or 10-20 µL of the liquid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as trifluorotoluene can be used.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
Instrument Parameters (¹⁹F NMR):
-
Spectrometer: 376 MHz or higher.
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 64-256.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the internal or external standard.
-
Integrate the signals and analyze the multiplicities and coupling constants.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument is recommended for accurate mass measurements.
-
Ionization Method: Electron Ionization (EI) is a common method for volatile aromatic compounds and is expected to produce a clear fragmentation pattern.
-
-
Instrument Parameters (EI-MS):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-300.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to elucidate the structure of the fragment ions.
-
Compare the observed spectrum with theoretical isotopic patterns.
-
Visualizations
Analytical Workflow
Caption: Analytical workflow for NMR and MS analysis.
Predicted Mass Spectrometry Fragmentation Pathway
An In-depth Technical Guide on the Synthesis and Characterization of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the compound, presenting all quantitative data in a clear and accessible format.
Synthesis
The synthesis of this compound is most commonly achieved through the electrophilic nitration of 3-fluoro-1-(trifluoromethyl)benzene. The trifluoromethyl group is a meta-director, while the fluorine atom is an ortho-, para-director. Due to steric hindrance from the adjacent trifluoromethyl group, the nitration predominantly occurs at the para position to the fluorine atom, yielding the desired this compound.
Experimental Protocol: Nitration of 3-Fluoro-1-(trifluoromethyl)benzene
A detailed experimental procedure for the nitration of a similar compound, 2-bromo-5-fluorobenzotrifluoride, is available and can be adapted for the synthesis of the target molecule.[1] A general procedure for the nitration of alkyl-substituted benzotrifluoride compounds involves the use of nitric acid at low temperatures.[2]
Materials:
-
3-Fluoro-1-(trifluoromethyl)benzene
-
Fuming nitric acid (98%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Deionized water
-
Sodium bicarbonate solution (5%)
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add fuming nitric acid to the sulfuric acid with constant stirring to prepare the nitrating mixture.
-
Once the nitrating mixture is prepared and cooled, add 3-fluoro-1-(trifluoromethyl)benzene dropwise to the mixture while maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Characterization
The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₃F₄NO₂ | [3][4] |
| Molecular Weight | 209.10 g/mol | [3] |
| CAS Number | 69411-67-2 | [4] |
| Appearance | Liquid | [4] |
| Purity | 97% | [4] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [4] |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra would provide definitive structural information.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups and the electron-donating effect of the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be characteristic of aromatic carbons and the carbon of the trifluoromethyl group.
-
¹⁹F NMR: The fluorine NMR spectrum is a crucial technique for fluorinated compounds. It is expected to show two distinct signals: one for the fluorine atom attached to the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
C-NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group.
-
C-F stretching: Stretching vibrations of the aromatic C-F bond and the C-F bonds of the trifluoromethyl group.
-
C=C stretching: Aromatic ring vibrations.
-
C-H stretching: Aromatic C-H bond vibrations.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (209.10 g/mol ). The fragmentation pattern would be indicative of the loss of functional groups such as NO₂ and CF₃.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Characterization Logic
The following diagram outlines the logical relationship between the different characterization methods used to confirm the structure and purity of the final product.
Caption: Logic diagram for the characterization of the synthesized product.
References
- 1. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]
- 2. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 3. This compound | C7H3F4NO2 | CID 14941411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 69411-67-2 [sigmaaldrich.com]
- 5. This compound, CasNo.69411-67-2 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]
An In-depth Technical Guide to 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene (CAS: 69411-67-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and potential applications of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene. This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Chemical and Physical Properties
This compound is a substituted aromatic compound with the molecular formula C₇H₃F₄NO₂.[1][2][3][4][5] The presence of a trifluoromethyl group, a nitro group, and a fluorine atom on the benzene ring imparts unique reactivity and makes it a versatile building block in organic synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃F₄NO₂ | [1][2][3][4][5] |
| Molecular Weight | 209.10 g/mol | [1][2][4] |
| CAS Number | 69411-67-2 | [1][2][3][4][5] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 2-Fluoro-4-nitrobenzotrifluoride | [1][2] |
| Physical Form | Liquid | [4] |
| Color | Colourless to Pale Yellow | |
| Density | 1.504 g/cm³ | [4] |
| Boiling Point | 224.7 °C at 760 mmHg | [4] |
| Flash Point | 89.727 °C | [4] |
| Purity | Typically ≥97-98% | [5] |
| Solubility | No data available | |
| Storage | Sealed in dry, room temperature |
Table 2: Spectroscopic and Computational Data
| Identifier | Value | Source(s) |
| InChI | 1S/C7H3F4NO2/c8-6-3-4(12(13)14)1-2-5(6)7(9,10)11/h1-3H | [1][2][3] |
| InChIKey | XYKVQPNHGFUXBS-UHFFFAOYSA-N | [1][2][3] |
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])F)C(F)(F)F | [1][2] |
| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])F)C(F)(F)F | [1][2] |
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be inferred from established methods for the synthesis of similar fluorinated nitroaromatic compounds. A common approach involves the nitration of a suitable fluorinated precursor.
Proposed Synthesis Workflow:
References
A Comprehensive Technical Overview of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene
This guide provides an in-depth analysis of the chemical properties of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene, a compound of significant interest in various research and development sectors. The following sections detail its fundamental molecular characteristics and provide a logical visualization of its core attributes. This document is intended for researchers, scientists, and professionals in the field of drug development who require precise and clearly presented chemical data.
Core Molecular Data
The fundamental properties of this compound are its molecular formula and molecular weight, which are crucial for stoichiometric calculations, analytical characterization, and experimental design. These key quantitative data points are summarized in the table below for ease of reference and comparison.
| Property | Value |
| Molecular Formula | C7H3F4NO2[1][2] |
| Molecular Weight | 209.10 g/mol [1] |
Experimental Protocols
While this document does not detail specific experimental protocols, the determination of the molecular weight and formula for compounds like this compound typically involves a combination of mass spectrometry and elemental analysis.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the precise mass-to-charge ratio of the molecular ion. This experimental value is then compared to the theoretical exact mass calculated from the isotopic masses of the constituent elements to confirm the molecular formula.
-
Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The results are used to derive the empirical formula, which, in conjunction with the molecular weight from mass spectrometry, confirms the molecular formula.
Logical Relationship Diagram
The following diagram illustrates the hierarchical relationship between the chemical compound, its IUPAC name, and its fundamental molecular properties. This visualization provides a clear logical flow from the compound's identity to its quantitative chemical data.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene (CAS Number: 69411-67-2), a key intermediate in various synthetic pathways. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This document outlines the known hazards, necessary protective measures, and emergency procedures associated with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.
| Hazard Classification | Category | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | Warning | |
| Acute Toxicity, Dermal | Category 4 | ||
| Acute Toxicity, Inhalation | Category 4 | ||
| Skin Corrosion/Irritation | Category 2 | ||
| Serious Eye Damage/Eye Irritation | Category 2A | ||
| Specific target organ toxicity — single exposure | Category 3 (Respiratory tract irritation) |
Table 1: GHS Hazard Classification
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[1] |
| H312 | Harmful in contact with skin.[1] |
| H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] |
| H332 | Harmful if inhaled.[1] |
| H335 | May cause respiratory irritation. |
Table 2: Hazard Statements
Physical and Chemical Properties
While specific experimental data for this compound is limited, the properties of structurally similar compounds provide valuable insights.
| Property | Value | Source (Similar Compounds) |
| Molecular Formula | C₇H₃F₄NO₂ | PubChem |
| Molecular Weight | 209.10 g/mol | PubChem[1] |
| Physical State | Liquid | Inferred from similar compounds |
| Boiling Point | ~205-208.4 °C | Inferred from 1-Fluoro-4-nitrobenzene and 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene |
| Melting Point | ~21-27 °C | Inferred from 1-Fluoro-4-nitrobenzene |
| Density | ~1.33-1.504 g/cm³ | Inferred from 1-Fluoro-4-nitrobenzene and 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene |
| Flash Point | ~80-93 °C | Inferred from 1-Fluoro-4-nitrobenzene and 2,3,4-Trifluoronitrobenzene |
Table 3: Physical and Chemical Properties
Safe Handling and Storage Protocols
Proper handling and storage are paramount to minimize exposure risks.
| Aspect | Protocol |
| Handling | - Work in a well-ventilated area, preferably under a chemical fume hood.[2][3] - Avoid contact with skin, eyes, and clothing.[2] - Do not breathe dust, fume, gas, mist, vapors, or spray.[2] - Use non-sparking tools and take precautionary measures against static discharge. - Wash hands thoroughly after handling.[2] |
| Storage | - Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] - Keep away from heat, sparks, and open flames. - Store separately from incompatible materials such as strong oxidizing agents and strong bases. |
Table 4: Handling and Storage Procedures
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | - Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US). - A face shield may be necessary for splash hazards. |
| Skin Protection | - Wear impervious, flame-retardant protective clothing. - Handle with chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. |
| Respiratory Protection | - If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a combination filter for organic vapors and particulates (Type ABEK). |
Table 5: Personal Protective Equipment (PPE) Requirements
First Aid and Emergency Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | - Move the victim to fresh air.[3] - If breathing is difficult, give oxygen.[3] - If not breathing, give artificial respiration.[3] - Seek immediate medical attention. |
| Skin Contact | - Immediately remove all contaminated clothing. - Wash the affected area with plenty of soap and water.[3] - Seek medical attention if irritation persists. |
| Eye Contact | - Rinse cautiously with water for at least 15 minutes.[3] - Remove contact lenses, if present and easy to do. Continue rinsing.[3] - Seek immediate medical attention. |
| Ingestion | - Do NOT induce vomiting. - Rinse mouth with water.[3] - Never give anything by mouth to an unconscious person.[3] - Call a poison control center or doctor immediately.[3] |
Table 6: First Aid Measures
Firefighting and Accidental Release Measures
| Aspect | Procedure |
| Suitable Extinguishing Media | - Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2][3] |
| Unsuitable Extinguishing Media | - Do not use a heavy water stream.[2] |
| Specific Hazards | - Toxic fumes may be released in a fire, including nitrogen oxides, carbon monoxide, and hydrogen fluoride.[2] |
| Firefighting Instructions | - Wear self-contained breathing apparatus (SCBA) and full protective gear.[3] - Fight fire from a safe distance.[2] |
| Accidental Release | - Evacuate personnel to a safe area. - Ensure adequate ventilation. - Wear appropriate personal protective equipment. - Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.[2] - Prevent entry into sewers and waterways.[2] |
Table 7: Firefighting and Accidental Release Measures
Toxicological Information
| Test | Species | Value |
| LDLO Oral | Rat | 250 mg/kg |
| LC50 Inhalation | Rat | 2,600 mg/m³ (4 h) |
Table 8: Toxicological Data for 1-Fluoro-4-nitrobenzene
Experimental Workflows and Logical Relationships
To ensure safety, a clear and logical workflow should be followed when working with and responding to incidents involving this compound.
Figure 1: Logical workflow for the safe handling of and emergency response to this compound.
This diagram outlines the necessary steps from initial risk assessment and preparation through to post-experiment cleanup and emergency procedures. Following this structured approach is essential for minimizing risks and ensuring a safe laboratory environment.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-nitro-1-(trifluoromethyl)benzene is a highly activated aromatic substrate for nucleophilic aromatic substitution (SNAr) reactions. Its utility in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals, stems from the strategic placement of strong electron-withdrawing groups—a nitro group at the para position and a trifluoromethyl group at the ortho position relative to the fluorine atom. These substituents significantly decrease the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles. The fluorine atom, a small and highly electronegative halogen, serves as an excellent leaving group in SNAr reactions, further facilitating the substitution.[1][2]
The products of these substitution reactions, substituted 2-amino-5-nitrobenzotrifluorides, 2-aryloxy-5-nitrobenzotrifluorides, and 2-arylthio-5-nitrobenzotrifluorides, are valuable intermediates for the synthesis of a wide range of biologically active molecules, including pharmaceuticals and crop protection agents.[2][3] The trifluoromethyl group, in particular, is a prized substituent in drug discovery as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4]
Reaction Mechanism
The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom bearing the fluorine atom. This is typically the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is effectively stabilized by the electron-withdrawing nitro and trifluoromethyl groups.[5]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the elimination of the fluoride ion (F-), a good leaving group in this context, to yield the final substituted product.[1]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the nucleophilic aromatic substitution of this compound and its close regioisomer, 4-fluoro-2-nitro-1-(trifluoromethyl)benzene, with various nucleophiles.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene | HPMC in H₂O | Water | Room Temp. | 0.5 | >95 (conversion) | [6] |
| Ammonia | 2-Chloro-5-nitrobenzotrifluoride | Aqueous NH₃ | Ethanol | 120-150 | Not Specified | High | [7] |
Table 2: Reaction with Phenol and Thiol Nucleophiles (General Conditions)
| Nucleophile Type | Base | Solvent | Temperature (°C) | General Observations |
| Phenols | K₂CO₃, NaH, or other suitable base | DMF, DMSO, Acetonitrile | Room Temp. to 100 | Reactions generally proceed in good to excellent yields. |
| Thiols | K₂CO₃, Et₃N, or other suitable base | DMF, DMSO, THF | Room Temp. to 80 | Thiolates are highly effective nucleophiles, leading to high yields. |
Experimental Protocols
Protocol 1: General Procedure for Reaction with Amine Nucleophiles
This protocol is adapted from the reaction of the regioisomeric 4-fluoro-2-nitro-1-(trifluoromethyl)benzene with benzylamine and can be used as a starting point for various primary and secondary amines.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, morpholine) (1.0 - 1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (1.5 - 2.0 equivalents) or another suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen solvent (e.g., DMF).
-
Add the amine (1.0 - 1.2 eq) to the solution.
-
Add the base (e.g., K₂CO₃, 1.5 - 2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted 2-amino-5-nitrobenzotrifluoride.
Protocol 2: General Procedure for Reaction with Phenol Nucleophiles
Materials:
-
This compound
-
Phenol (1.0 - 1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1 - 1.5 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the phenol (1.0 - 1.2 eq) and the chosen anhydrous solvent (e.g., DMF).
-
If using a base like K₂CO₃ (1.5 eq), add it directly to the mixture. If using NaH (1.1 eq), add it portion-wise at 0 °C and then allow the mixture to stir at room temperature for 30 minutes to form the phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to a temperature between 60-120 °C. The reaction temperature will depend on the acidity of the phenol.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryloxy-5-nitrobenzotrifluoride.
Protocol 3: General Procedure for Reaction with Thiol Nucleophiles
Materials:
-
This compound
-
Thiol (e.g., thiophenol) (1.0 - 1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 - 2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the thiol (1.0 - 1.2 eq), the chosen anhydrous solvent (e.g., DMF), and the base (e.g., K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 50-80 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-arylthio-5-nitrobenzotrifluoride.
Visualizations
References
- 1. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]
- 2. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core | MDPI [mdpi.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101337892A - Method for preparing 2-brom-5-nitrobenzotrifluoride - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-nitro-1-(trifluoromethyl)benzene, CAS No. 69411-67-2, is a pivotal building block in contemporary pharmaceutical synthesis.[1][2][3] Its trifluoromethyl group enhances the metabolic stability and lipophilicity of drug candidates, often leading to improved pharmacokinetic profiles.[4] The presence of a nitro group strongly activates the benzene ring for nucleophilic aromatic substitution (SNAr), while the fluorine atom serves as an excellent leaving group.[5][6] This unique combination of functional groups makes it a versatile reagent for the construction of complex pharmaceutical intermediates, particularly in the synthesis of kinase inhibitors and other targeted therapies.[7][8][9]
These application notes provide detailed protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates, focusing on nucleophilic aromatic substitution reactions with amines and phenols.
Principle of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound in the synthesis of pharmaceutical intermediates is nucleophilic aromatic substitution (SNAr). The electron-withdrawing effects of the ortho-nitro group and the para-trifluoromethyl group significantly reduce the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The attack preferentially occurs at the carbon atom bearing the fluorine, which is a good leaving group in this activated system. The reaction proceeds via a resonance-stabilized Meisenheimer complex intermediate.
Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for SNAr reactions on activated fluoro-nitro-aromatic systems, providing a comparative overview for experimental planning.
Table 1: Nucleophilic Aromatic Substitution with Amines
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Morpholine | K₂CO₃ | Acetonitrile | Reflux | 12-16 | 85-95 | Analogous to[5] |
| Piperidine | Et₃N | THF | 50-70 | 8-12 | 80-90 | Representative |
| Aniline | NaH | DMF | 80-100 | 12-24 | 75-85 | Representative |
| 4-Methylpiperazine | K₂CO₃ | DMSO | 100-120 | 6-10 | 88-96 | Representative |
Table 2: Nucleophilic Aromatic Substitution with Phenols
| Phenol Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenol | K₂CO₃ | DMF | 100-120 | 12-18 | 80-90 | Representative |
| 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | Reflux | 10-16 | 85-95 | Representative |
| 3-Chlorophenol | K₂CO₃ | DMSO | 120-140 | 8-12 | 78-88 | Representative |
| 2-Naphthol | NaH | THF | 60-80 | 12-24 | 82-92 | Representative |
Note: The data presented above is compiled from analogous reactions and is intended for comparative purposes. Actual yields may vary depending on the specific experimental setup and purity of reagents.
Experimental Protocols
Protocol 1: Synthesis of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine
This protocol describes a representative procedure for the SNAr reaction of this compound with a secondary amine, using morpholine as an example. The resulting product is a common intermediate in the synthesis of various bioactive molecules.[5][6]
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous acetonitrile.
-
Add morpholine (1.2 eq) to the solution, followed by potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-16 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine.
Caption: Experimental Workflow for Amine Substitution.
Protocol 2: Synthesis of 1-Nitro-2-phenoxy-4-(trifluoromethyl)benzene
This protocol details a representative SNAr reaction with a phenol to form a diaryl ether linkage, a common structural motif in kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve phenol (1.1 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to 110°C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with 1 M NaOH solution to remove unreacted phenol, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the product by flash column chromatography on silica gel to yield 1-nitro-2-phenoxy-4-(trifluoromethyl)benzene.
Safety Precautions
-
This compound is a potential irritant and is harmful if swallowed, in contact with skin, or if inhaled.[3] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All reactions should be conducted in a well-ventilated fume hood.
-
Strong bases such as sodium hydride (NaH) are flammable and react violently with water. Handle with extreme care under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
References
- 1. This compound, CasNo.69411-67-2 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]
- 2. 69411-67-2 | 2-Fluoro-4-nitrobenzotrifluoride - Capot Chemical [capotchem.com]
- 3. This compound | C7H3F4NO2 | CID 14941411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Kinase inhibitor - Patent US-9499486-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN112724110A - Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermediate thereof - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene as a key starting material in the synthesis of important agrochemicals. The unique substitution pattern of this aromatic ring, featuring a trifluoromethyl group, a nitro group, and a fluorine atom, makes it a valuable precursor for creating potent and selective herbicides and insecticides.
Application Notes
This compound is a versatile chemical intermediate primarily utilized in the synthesis of agrochemicals where the trifluoromethyl moiety is crucial for bioactivity. The presence of the fluorine atom and the nitro group provides reactive sites for further chemical modifications, such as nucleophilic aromatic substitution and reduction, respectively. These transformations are key to building the complex molecular architectures of modern crop protection agents.
Two prominent examples of agrochemicals that can be synthesized from precursors derived from this compound are the insecticide Fipronil and the herbicide Trifluralin .
-
Fipronil , a broad-spectrum phenylpyrazole insecticide, acts by blocking GABA-gated chloride channels in insects, leading to central nervous system disruption and death.[1][2] The synthesis of Fipronil requires the key intermediate 2,6-dichloro-4-(trifluoromethyl)aniline.
-
Trifluralin is a selective, pre-emergence dinitroaniline herbicide that controls many annual grasses and broadleaf weeds by inhibiting mitosis in plant root cells.[2][3][4]
The following sections provide detailed synthetic protocols for these agrochemicals, starting from precursors that can be derived from this compound.
Synthetic Pathways and Experimental Protocols
A plausible synthetic route from this compound to the key intermediate for Fipronil, 2,6-dichloro-4-(trifluoromethyl)aniline, involves a two-step process: reduction of the nitro group to an amine, followed by chlorination of the resulting aniline.
Diagram: Synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline
Caption: Synthetic route to a key Fipronil precursor.
Protocol 1: Synthesis of 2-Fluoro-4-amino-1-(trifluoromethyl)benzene
This protocol describes the reduction of the nitro group of a substituted nitrobenzene to an aniline derivative.
Materials:
-
4-Chloro-4-nitro-2-(trifluoromethyl)benzene (as a representative substrate)
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas
Equipment:
-
Reaction flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Filtration apparatus
Procedure:
-
In a reaction flask, dissolve 4-chloro-4-nitro-2-(trifluoromethyl)benzene (4.0 kg) in methanol (40 L).
-
Add 10% Pd/C (0.2 kg) to the solution.
-
Seal the reactor and replace the air with hydrogen gas (perform this step twice).
-
Pressurize the reactor with hydrogen and stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[5]
-
Once the reaction is complete, carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent like isopropanol to yield 4-chloro-3-(trifluoromethyl)aniline.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-chloro-4-nitro-2-(trifluoromethyl)benzene | [5] |
| Product | 4-chloro-3-(trifluoromethyl)aniline | [5] |
| Solvent | Methanol | [5] |
| Catalyst | 10% Pd/C | [5] |
| Reaction Time | 8 hours | [5] |
| Temperature | Room Temperature | [5] |
Protocol 2: Synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline
This protocol details the chlorination of a trifluoromethyl-substituted aniline.
Materials:
-
2-chloro-4-(trifluoromethyl)aniline
-
Chlorobenzene
-
Sulfuryl chloride (SO₂Cl₂)
Equipment:
-
Reaction flask with a stirrer and condenser
-
Addition funnel
-
Heating mantle
Procedure:
-
In a reaction flask, prepare a mixture of 2-chloro-4-(trifluoromethyl)aniline (276 g) and chlorobenzene (500 ml).[6]
-
Heat the mixture to 55-60°C with stirring.
-
Slowly add sulfuryl chloride (135 g) to the reaction mixture over a period of 4 hours, maintaining the temperature.[6]
-
After the addition is complete, continue stirring at the same temperature for an additional 2 hours.
-
Monitor the reaction by Gas Chromatography (GC) to ensure completion. If necessary, add a small additional amount of sulfuryl chloride.[6]
-
Upon completion, the reaction mixture can be worked up and the product purified by fractionation to yield 2,6-dichloro-4-(trifluoromethyl)aniline.[6]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-chloro-4-(trifluoromethyl)aniline | [6] |
| Product | 2,6-dichloro-4-(trifluoromethyl)aniline | [6] |
| Reagent | Sulfuryl chloride | [6] |
| Solvent | Chlorobenzene | [6] |
| Temperature | 55-60°C | [6] |
| Yield | 94% | [6] |
Protocol 3: Synthesis of Fipronil
This protocol describes the synthesis of Fipronil from 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole.
Materials:
-
5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole
-
Trichloroacetic acid
-
Chlorobenzene
-
Boric acid
-
Aqueous hydrogen peroxide (H₂O₂, 50%)
-
Ethyl acetate
Equipment:
-
Reaction flask with a stirrer and cooling bath
-
Addition funnel
-
Filtration apparatus
-
Purification setup (e.g., for recrystallization)
Procedure:
-
In a reaction flask, prepare a mixture of trichloroacetic acid (1200 g), chlorobenzene (300 g), and boric acid (2 g).[7]
-
Add 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole (421 g) to the mixture and cool the contents to 15-20°C.[7]
-
Slowly add aqueous hydrogen peroxide (68 g, 50%) to the reaction mixture while maintaining the temperature.[7]
-
Stir the reaction mass for 20 hours.[7]
-
After the reaction is complete, the mixture is worked up to isolate the crude Fipronil.
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate and chlorobenzene to obtain Fipronil with a purity of >97%.[7]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole | [7] |
| Product | Fipronil | [7] |
| Oxidizing Agent | Hydrogen Peroxide (50%) | [7] |
| Solvent | Trichloroacetic acid / Chlorobenzene | [7] |
| Temperature | 15-20°C | [7] |
| Purity (after purification) | >97% | [7] |
| Yield (after purification) | 80-85% | [8] |
Protocol 4: Synthesis of Trifluralin
This protocol outlines the commercial synthesis of Trifluralin starting from 4-chlorobenzotrifluoride.
Materials:
-
4-chlorobenzotrifluoride
-
Nitric acid
-
Sulfuric acid (oleum)
-
Di-n-propylamine
Equipment:
-
Nitration reactor
-
Amination reactor
-
Separation and purification equipment
Procedure:
-
Nitration: 4-chlorobenzotrifluoride is nitrated in two stages using a mixture of nitric acid and oleum to produce 4-chloro-3,5-dinitrobenzotrifluoride.[9][10]
-
Amination: The resulting 4-chloro-3,5-dinitrobenzotrifluoride is then reacted with di-n-propylamine to yield Trifluralin.[9][11]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-chlorobenzotrifluoride | [9] |
| Product | Trifluralin | [9] |
| Nitrating Agent | Nitric acid / Oleum | [9] |
| Aminating Agent | Di-n-propylamine | [9] |
| Overall Yield | ~96% | [11] |
Signaling Pathways and Mode of Action
Fipronil: GABA-Gated Chloride Channel Antagonism
Fipronil exerts its insecticidal effect by acting as a non-competitive antagonist of the γ-aminobutyric acid (GABA)-gated chloride channel in the central nervous system of insects.[12] GABA is the primary inhibitory neurotransmitter in insects.[13] When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Fipronil blocks this channel, preventing the influx of chloride ions. This leads to hyperexcitation of the insect's nervous system, resulting in paralysis and death.[14][15][16]
References
- 1. Trifluralin - Wikipedia [en.wikipedia.org]
- 2. Trifluralin – How it really works Part 1 - Eureka! [eurekaag.com.au]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- 5. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 6. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 7. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US5728881A - Process for preparing trifluralin - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Gene Group: GABA-GATED CHLORIDE CHANNEL SUBUNITS [flybase.org]
- 14. Agonist and antagonist properties of an insect GABA-gated chloride channel (RDL) are influenced by heterologous expression conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chloride channels as tools for developing selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Agonist and antagonist properties of an insect GABA-gated chloride channel (RDL) are influenced by heterologous expression conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-nitro-1-(trifluoromethyl)benzene is a highly activated aromatic compound poised for the synthesis of a diverse array of heterocyclic structures. Its unique substitution pattern, featuring a fluorine atom, a nitro group, and a trifluoromethyl group, imparts distinct reactivity and makes it a valuable precursor in medicinal chemistry and materials science.[1] The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups significantly activates the benzene ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of the fluoride ion.[2] This reactivity is crucial for the construction of complex molecular scaffolds.
The incorporation of fluorine and trifluoromethyl groups into heterocyclic compounds is a widely recognized strategy in drug discovery.[2][3] These moieties can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] This document provides detailed protocols and workflows for the synthesis of key heterocyclic scaffolds, such as benzimidazoles and quinoxalines, using this compound as a key starting material. The protocols are based on established methodologies for structurally related compounds and are adapted for this specific precursor.
General Reaction Pathway
The primary route for the functionalization of this compound is through nucleophilic aromatic substitution (SNAr). The general mechanism involves the attack of a nucleophile at the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge is delocalized by the electron-withdrawing nitro and trifluoromethyl groups. Subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the substituted product.
Caption: Generalized mechanism for the SNAr reaction.
Synthesis of Benzimidazole Precursors
Benzimidazoles are a critical class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[4] The synthesis of substituted benzimidazoles often begins with an ortho-phenylenediamine derivative. This compound can be readily converted to the necessary precursors for benzimidazole synthesis.
A common strategy involves a two-step process: first, a nucleophilic aromatic substitution with an amine, followed by the reduction of the nitro group to generate the ortho-diamine.
Caption: Workflow for the synthesis of ortho-phenylenediamine precursors.
Experimental Protocol: Synthesis of N-Aryl-4-nitro-3-(trifluoromethyl)aniline (Analogous Protocol)
This protocol is adapted from established procedures for similar substrates and provides a general method for the SNAr reaction with an amine.
Materials:
-
This compound
-
Aryl amine (e.g., aniline) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and dissolve in DMF.
-
Add the aryl amine (1.1 eq) to the solution.
-
Add potassium carbonate (2.0 eq) to the reaction mixture.
-
Stir the mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Expected, based on analogous reactions):
| Parameter | Expected Value |
| Reaction Time | 4-12 hours |
| Yield | 85-95% |
| Purity | >95% (after chromatography) |
Synthesis of Quinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles with diverse biological activities.[5] A common and effective method for synthesizing quinoxalines is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[6] The ortho-phenylenediamine precursor can be synthesized from this compound as described in the previous section (by reacting with ammonia followed by reduction).
Caption: Overall workflow for the synthesis of quinoxalines.
Experimental Protocol: Synthesis of 6-(Trifluoromethyl)quinoxaline (Representative Protocol)
This protocol outlines the final cyclization step to form the quinoxaline ring system.
Materials:
-
3-Amino-4-(trifluoromethyl)benzene-1,2-diamine (1.0 eq)
-
Glyoxal (40% in water) (1.1 eq)
-
Ethanol
Procedure:
-
Dissolve 3-amino-4-(trifluoromethyl)benzene-1,2-diamine (1.0 eq) in ethanol in a round-bottom flask.
-
Add glyoxal (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Quantitative Data (Expected, based on analogous reactions):
| Parameter | Expected Value |
| Reaction Time | 2-6 hours |
| Yield | 90-98% |
| Purity | >97% (after purification) |
Summary of Key Synthetic Transformations
The following table summarizes the key transformations and the classes of heterocyclic compounds that can be accessed from this compound.
| Starting Material | Reagents | Intermediate/Product | Heterocyclic Class |
| This compound | 1. R-NH₂ 2. Reduction | N-Substituted-4-amino-3-(trifluoromethyl)aniline | Precursor for Benzimidazoles |
| This compound | 1. NH₃ 2. Reduction | 3-Amino-4-(trifluoromethyl)benzene-1,2-diamine | Precursor for Quinoxalines |
| 3-Amino-4-(trifluoromethyl)benzene-1,2-diamine | R-CO-CO-R' | Substituted 6-(Trifluoromethyl)quinoxaline | Quinoxalines |
| 4-Substituted-2-amino-5-(trifluoromethyl)aniline | R-CHO or R-COOH | Substituted 5-(Trifluoromethyl)benzimidazole | Benzimidazoles |
Conclusion
This compound is a versatile and highly reactive precursor for the synthesis of a wide range of fluorine-containing heterocyclic compounds. The protocols and workflows presented here, based on well-established chemical principles, provide a roadmap for researchers in drug discovery and chemical synthesis to utilize this valuable building block in the creation of novel and potentially bioactive molecules. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups ensures efficient SNAr reactions, making it an ideal starting material for the construction of complex heterocyclic systems.
References
- 1. innospk.com [innospk.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reactions of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene. This substrate is a highly electron-deficient aryl fluoride, presenting unique challenges for C-C bond formation due to the strong C-F bond and the presence of two strong electron-withdrawing groups (-NO₂ and -CF₃). These notes offer guidance on reaction optimization, catalyst selection, and troubleshooting to facilitate the synthesis of novel biaryl compounds, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. While aryl bromides and iodides are common substrates, the use of aryl fluorides is advantageous due to the lower cost and wider availability of fluoroaromatic compounds. However, the high bond dissociation energy of the C-F bond makes oxidative addition to the palladium center challenging.
In the case of this compound, the presence of the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups further modulates the electronic properties of the aromatic ring. While these groups can activate the C-F bond towards nucleophilic aromatic substitution, their impact on the oxidative addition step of the Suzuki coupling requires careful consideration of the catalyst system. Overcoming these challenges necessitates the use of highly active palladium catalysts, typically featuring bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), which can promote the difficult C-F bond activation.
General Principles for Suzuki Coupling of Electron-Deficient Aryl Fluorides
Successful Suzuki coupling of this compound and related electron-deficient aryl fluorides hinges on the careful selection of the following components:
-
Palladium Catalyst: Palladium(0) sources such as Pd₂(dba)₃ or Pd(OAc)₂ are commonly used as pre-catalysts. The choice of ligand is critical for activating the C-F bond.
-
Ligand: Bulky, electron-rich phosphine ligands are highly effective. Examples include trialkylphosphines like P(t-Bu)₃ and biarylphosphines such as SPhos, RuPhos, and XPhos. N-heterocyclic carbenes (NHCs) also show promise in these challenging couplings.
-
Base: A variety of bases can be employed, with the choice often influencing the reaction outcome. Common bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and cesium fluoride (CsF). The base activates the boronic acid for transmetalation.
-
Solvent: Anhydrous polar aprotic solvents are generally preferred. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices, often used as a mixture with water.
-
Boronic Acid/Ester: A wide range of aryl- and heteroarylboronic acids or their corresponding pinacol esters can be used as coupling partners. The stability of the boronic acid under the reaction conditions should be considered to avoid protodeboronation.
Experimental Protocols
The following protocols are generalized starting points for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific boronic acid partners.
Protocol 1: Suzuki Coupling using a Biarylphosphine Ligand
This protocol is adapted from procedures successful for the Suzuki coupling of electron-deficient aryl fluorides.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), SPhos (0.02 mmol), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling using a Trialkylphosphine Ligand
This protocol utilizes a more basic and sterically demanding phosphine ligand, which can be effective for C-F activation.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%) or its HBF₄ salt
-
Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Anhydrous toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol) and P(t-Bu)₃ (0.04 mmol) to a Schlenk flask. Add anhydrous toluene (2 mL) and stir for 10 minutes to form the active catalyst.
-
Reagent Addition: To the catalyst mixture, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Data Presentation: Suzuki Coupling of Analogous Electron-Deficient Aryl Fluorides
Table 1: Suzuki Coupling of Nitro-Substituted Aryl Fluorides
| Aryl Fluoride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1-Fluoro-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 85 |
| 1-Fluoro-2-nitrobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ (2) | Dioxane | 110 | 92 |
| 2-Fluoro-5-nitropyridine | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 78 |
| 1-Fluoro-2,4-dinitrobenzene | Phenylboronic acid | PdCl₂(dppf) (3) | - | CsF (2) | THF | 60 | 65 |
Table 2: Suzuki Coupling of Trifluoromethyl-Substituted Aryl Halides
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 95 |
| 1-Chloro-4-(trifluoromethyl)benzene | 4-Tolylboronic acid | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | KOtBu (2) | Toluene | 80 | 88 |
| 1-Fluoro-4-(trifluoromethyl)benzene | Phenylboronic acid | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ (2) | Dioxane | 100 | 75 |
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poor choice of ligand/base/solvent | - Use a fresh batch of catalyst and ensure proper inert atmosphere technique.- Use anhydrous solvents and dry reagents thoroughly.- Screen different ligands, bases, and solvents based on the data in the tables. |
| Protodeboronation of Boronic Acid | - Presence of excess water- Prolonged reaction time at high temperature | - Use anhydrous conditions or a controlled amount of water.- Consider using the corresponding boronic acid pinacol ester, which is more stable.- Optimize for shorter reaction times. |
| Formation of Homocoupled Products | - Presence of oxygen | - Ensure the reaction is set up under a strictly inert atmosphere by thoroughly degassing the solvent and purging the reaction vessel. |
| Difficulty in Product Purification | - Formation of palladium black- Complex reaction mixture | - Filter the crude reaction mixture through a pad of celite to remove palladium black before concentration.- Re-optimize reaction conditions to improve selectivity. |
Application Notes and Protocols for the Synthesis of Bicalutamide Analogues from 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of bicalutamide analogues, starting from the readily available reagent, 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene. The following protocols detail a multi-step synthetic pathway to key intermediates and the final analogue structures, supported by quantitative data and workflow visualizations.
Introduction
Bicalutamide is a non-steroidal antiandrogen that is widely used in the treatment of prostate cancer. Its mechanism of action involves competitively inhibiting the binding of androgens to the androgen receptor. The synthesis of bicalutamide analogues is a significant area of research aimed at developing compounds with improved potency, selectivity, and pharmacokinetic profiles. This document outlines a robust synthetic strategy commencing with this compound, a versatile starting material for introducing the core trifluoromethyl-substituted aniline moiety found in many bicalutamide-like structures.
Overall Synthetic Scheme
The synthesis of bicalutamide analogues from this compound can be conceptualized as a convergent process. The initial steps focus on the elaboration of the starting material into a key aniline intermediate, 4-Amino-2-(trifluoromethyl)benzonitrile. This intermediate is then coupled with a side-chain precursor, which can be varied to produce a library of analogues.
Application Notes and Protocols for the Use of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene in Azo Dye Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-nitro-1-(trifluoromethyl)benzene is a versatile chemical intermediate utilized in the synthesis of various high-value organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1] Its unique structure, featuring a trifluoromethyl group, a nitro group, and a fluorine atom on a benzene ring, provides multiple reactive sites for chemical modification. The electron-withdrawing nature of the trifluoromethyl and nitro groups makes the aromatic ring susceptible to certain nucleophilic substitution reactions, while the nitro group can be readily reduced to an amino group. This primary amine can then serve as a precursor for the formation of diazonium salts, which are key intermediates in the synthesis of azo dyes. Azo dyes are a large and important class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), which forms a conjugated system responsible for their color.
These application notes provide a comprehensive, albeit hypothetical, protocol for the synthesis of azo dyes starting from this compound. Due to the limited availability of specific literature for this exact synthetic pathway, the following protocols are based on well-established chemical principles for the reduction of nitroarenes, diazotization of anilines, and subsequent azo coupling reactions with common coupling agents.
Synthetic Strategy Overview
The synthesis of an azo dye from this compound is proposed to proceed via a three-step sequence:
-
Reduction of the Nitro Group: The nitro group of the starting material is reduced to a primary amine to yield 3-fluoro-4-(trifluoromethyl)aniline.
-
Diazotization: The resulting aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a reactive diazonium salt.
-
Azo Coupling: The diazonium salt is then reacted with an electron-rich aromatic compound (a coupling agent), such as N,N-dimethylaniline or 2-naphthol, to form the final azo dye.
Experimental Protocols
Disclaimer: The following protocols are hypothetical and based on general procedures for similar chemical transformations. Researchers should conduct their own risk assessments and optimization studies. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Reduction of this compound
This protocol describes the reduction of the nitro group to a primary amine using iron powder in an acidic medium, a common and effective method for this transformation.[2]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Representative) | Molar Equiv. |
| This compound | 69411-67-2 | 209.10 | 10.45 g (0.05 mol) | 1.0 |
| Iron powder (<100 mesh) | 7439-89-6 | 55.84 | 8.38 g (0.15 mol) | 3.0 |
| Concentrated Hydrochloric Acid (HCl, 37%) | 7647-01-0 | 36.46 | 2.5 mL | - |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 100 mL | - |
| Water (H₂O) | 7732-18-5 | 18.02 | 25 mL | - |
| Sodium Bicarbonate (NaHCO₃) solution, saturated | 144-55-8 | 84.01 | As needed | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~150 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.45 g, 0.05 mol), ethanol (100 mL), water (25 mL), and iron powder (8.38 g, 0.15 mol).
-
Stir the mixture vigorously and add concentrated hydrochloric acid (2.5 mL) dropwise.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol (2 x 20 mL).
-
Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate (50 mL) and carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-fluoro-4-(trifluoromethyl)aniline. The product can be further purified by vacuum distillation or column chromatography if necessary.
Protocol 2: Diazotization of 3-Fluoro-4-(trifluoromethyl)aniline
This protocol outlines the conversion of the synthesized amine into its corresponding diazonium salt. It is crucial to maintain a low temperature throughout this procedure as diazonium salts are unstable at higher temperatures.[3]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Representative) | Molar Equiv. |
| 3-Fluoro-4-(trifluoromethyl)aniline | 2357-47-3 | 179.12 | 8.96 g (0.05 mol) | 1.0 |
| Concentrated Hydrochloric Acid (HCl, 37%) | 7647-01-0 | 36.46 | 15 mL | ~3.3 |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 3.62 g (0.0525 mol) | 1.05 |
| Water (H₂O) | 7732-18-5 | 18.02 | 50 mL | - |
Procedure:
-
In a 250 mL beaker, dissolve 3-fluoro-4-(trifluoromethyl)aniline (8.96 g, 0.05 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (25 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (3.62 g, 0.0525 mol) in cold water (25 mL).
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline solution. Use a Pasteur pipette to add the solution beneath the surface of the liquid, ensuring the temperature remains below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for another 15-20 minutes.
-
The resulting clear solution of 3-fluoro-4-(trifluoromethyl)benzenediazonium chloride should be used immediately in the subsequent coupling reaction.
Protocol 3A: Azo Coupling with N,N-Dimethylaniline
This protocol describes the coupling of the diazonium salt with N,N-dimethylaniline to produce a hypothetical azo dye.[4]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Representative) | Molar Equiv. |
| 3-Fluoro-4-(trifluoromethyl)benzenediazonium chloride solution | - | - | From Protocol 2 (0.05 mol) | 1.0 |
| N,N-Dimethylaniline | 121-69-7 | 121.18 | 6.06 g (0.05 mol) | 1.0 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 5 mL | - |
| Sodium Hydroxide (NaOH) solution, 10% w/v | 1310-73-2 | 40.00 | As needed | - |
Procedure:
-
In a 500 mL beaker, dissolve N,N-dimethylaniline (6.06 g, 0.05 mol) in glacial acetic acid (5 mL).
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 2) to the N,N-dimethylaniline solution. A colored precipitate should form.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes.
-
Slowly add 10% sodium hydroxide solution to the mixture until it is slightly alkaline (test with pH paper).
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water until the filtrate is colorless.
-
Dry the product in a desiccator or a vacuum oven at a low temperature. The dye can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 3B: Azo Coupling with 2-Naphthol
This protocol describes the coupling of the diazonium salt with 2-naphthol to produce a different hypothetical azo dye.[5]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Representative) | Molar Equiv. |
| 3-Fluoro-4-(trifluoromethyl)benzenediazonium chloride solution | - | - | From Protocol 2 (0.05 mol) | 1.0 |
| 2-Naphthol (β-Naphthol) | 135-19-3 | 144.17 | 7.21 g (0.05 mol) | 1.0 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 2.0 g (0.05 mol) | 1.0 |
| Water (H₂O) | 7732-18-5 | 18.02 | 50 mL | - |
Procedure:
-
In a 500 mL beaker, dissolve 2-naphthol (7.21 g, 0.05 mol) in a solution of sodium hydroxide (2.0 g, 0.05 mol) in water (50 mL).
-
Cool this alkaline solution to 0-5 °C in an ice-salt bath with stirring.
-
With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 2) to the cold 2-naphthol solution. A deeply colored precipitate should form immediately.
-
Continue to stir the mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
-
Collect the solid dye by vacuum filtration using a Büchner funnel.
-
Wash the product thoroughly with cold water.
-
Dry the crude dye. Recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, can be performed for purification.
Data Presentation
The following table summarizes the key reaction parameters for the proposed synthesis. Yields are representative and based on typical outcomes for analogous reactions.
Table 1: Summary of Reaction Parameters and Representative Yields
| Reaction Step | Key Reagents | Temperature (°C) | Time (hours) | Representative Yield (%) |
| Reduction | This compound, Fe, HCl, EtOH/H₂O | 80-85 (Reflux) | 2-3 | 85-95 |
| Diazotization | 3-Fluoro-4-(trifluoromethyl)aniline, NaNO₂, HCl | 0-5 | 0.5 | ~100 (in solution) |
| Azo Coupling A | Diazonium salt, N,N-Dimethylaniline | 0-5 | 0.5 | 80-90 |
| Azo Coupling B | Diazonium salt, 2-Naphthol | 0-5 | 0.5-1 | 90-98 |
Visualizations
References
- 1. This compound, CasNo.69411-67-2 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Diazotisation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. How to Prepare 2 Naphthol Aniline Dye: Step-by-Step Guide [vedantu.com]
Flow Chemistry Applications of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene in continuous flow chemistry. The primary application highlighted is the Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone transformation in the synthesis of pharmaceutical and agrochemical intermediates. A subsequent, telescoped continuous hydrogenation protocol for the reduction of the nitro group is also presented, demonstrating an efficient multi-step synthesis.
Introduction
This compound is a highly activated substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The presence of two strong electron-withdrawing groups, a nitro group (-NO₂) and a trifluoromethyl group (-CF₃), positioned ortho and para to the fluorine atom, renders the aromatic ring electron-deficient and highly susceptible to nucleophilic attack. The fluorine atom serves as an excellent leaving group in this context.
Flow chemistry offers significant advantages over traditional batch processing for these reactions.[1] The key benefits include superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety, particularly when dealing with highly exothermic reactions or when generating hazardous intermediates.[2] These advantages often lead to higher yields, improved selectivity, and safer, more scalable processes.[3]
Application 1: Continuous Flow Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound in flow chemistry is its reaction with various nucleophiles (e.g., primary/secondary amines, thiols, alkoxides) to generate a diverse range of substituted aromatic compounds. These products are valuable intermediates in drug discovery. A common and well-documented example is the reaction with morpholine, which is analogous to the synthesis of key intermediates for antibiotics like Linezolid.[4]
Quantitative Data Summary: SNAr with Morpholine
The following table summarizes typical reaction parameters for the SNAr reaction of an activated aryl fluoride with morpholine in a continuous flow setup, based on analogous reactions with structurally similar compounds.[4]
| Parameter | Value | Unit |
| Reactant 1 (R1) | This compound | - |
| R1 Concentration | 0.5 | M (in Acetonitrile) |
| Reactant 2 (R2) | Morpholine | - |
| R2 Concentration | 2.0 | M (in Acetonitrile) |
| Stoichiometric Ratio (R2:R1) | 4:1 | - |
| Flow Rate (R1) | 0.25 | mL/min |
| Flow Rate (R2) | 0.25 | mL/min |
| Total Flow Rate | 0.50 | mL/min |
| Reactor Volume | 10.0 | mL |
| Residence Time | 20 | min |
| Temperature | 100 - 140 | °C |
| Pressure | 10 - 15 | bar |
| Typical Yield | >95 | % |
Experimental Protocol: SNAr of this compound with Morpholine
Objective: To synthesize 4-(4-nitro-3-(trifluoromethyl)phenyl)morpholine via a continuous flow SNAr reaction.
Materials:
-
This compound (Substrate)
-
Morpholine (Nucleophile)
-
Acetonitrile (ACN), HPLC grade (Solvent)
-
A continuous flow reactor system equipped with:
-
Two high-pressure pumps
-
A T-mixer
-
A heated coil reactor (e.g., 10 mL PFA or SS tubing)
-
A back-pressure regulator (BPR)
-
Collection vessel
-
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a 0.5 M solution of this compound in acetonitrile.
-
Solution B: Prepare a 2.0 M solution of morpholine in acetonitrile.
-
Degas both solutions by sparging with nitrogen or sonicating for 15 minutes.
-
-
System Setup:
-
Prime the pumps and lines with acetonitrile.
-
Set the reactor temperature to 120 °C.
-
Set the back-pressure regulator to 12 bar to ensure the solvent remains in the liquid phase.
-
-
Reaction Execution:
-
Pump Solution A at a flow rate of 0.25 mL/min.
-
Pump Solution B at a flow rate of 0.25 mL/min.
-
The two streams converge at a T-mixer before entering the heated reactor coil.
-
Allow the system to reach a steady state by running for at least three residence times (approx. 60 minutes) and collecting the output as waste.
-
-
Product Collection & Analysis:
-
Once at a steady state, collect the product stream in a suitable vessel.
-
Monitor the reaction conversion by taking aliquots for analysis by HPLC or GC-MS.
-
Upon completion, the collected solution can be concentrated under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography if necessary, though flow reactions often yield products of high purity.
-
Application 2: Telescoped Continuous Flow Nitro Reduction
A significant advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single, continuous sequence without isolating intermediates.[3] Following the SNAr reaction, the resulting nitro-containing product can be directly reduced to the corresponding aniline derivative. This is commonly achieved through catalytic hydrogenation.
Quantitative Data Summary: Continuous Flow Hydrogenation
The following table provides representative conditions for the continuous flow hydrogenation of an aromatic nitro compound using a packed-bed reactor with a heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or a specialized catalyst like Pd@SBA-15.[5]
| Parameter | Value | Unit |
| Substrate | 4-(4-nitro-3-(trifluoromethyl)phenyl)morpholine | - |
| Substrate Concentration | 0.1 | M (in Methanol) |
| Hydrogen Source | H₂ Gas | - |
| Catalyst | 10% Pd/C or Pd@SBA-15 | - |
| Reactor Type | Packed-Bed Reactor (PBR) | - |
| Flow Rate (Liquid) | 0.5 | mL/min |
| Flow Rate (H₂) | 1.0 | mL/min (at STP) |
| Residence Time | 1.0 - 5.0 | min |
| Temperature | 50 - 70 | °C |
| Pressure | 10 - 20 | bar |
| Typical Yield | >99 | % |
Experimental Protocol: Telescoped Hydrogenation of the SNAr Product
Objective: To synthesize 4-(4-amino-3-(trifluoromethyl)phenyl)morpholine by telescoping the output from the SNAr reaction directly into a continuous hydrogenation unit.
Materials:
-
Output stream from the SNAr reaction (containing the nitro-product in ACN)
-
Methanol (MeOH) or Ethanol (EtOH) (Co-solvent)
-
Hydrogen gas (H₂)
-
Packed-Bed Reactor (PBR) containing a heterogeneous hydrogenation catalyst (e.g., 10% Pd/C)
-
A gas-liquid mixer (e.g., T-mixer)
-
A liquid pump and a mass flow controller for H₂
-
A back-pressure regulator suitable for gas-liquid flows
Procedure:
-
System Integration:
-
The output from the SNAr reactor's BPR is directed to a T-mixer.
-
Optional: A third pump can be used to introduce a co-solvent like methanol if the SNAr solvent (ACN) is not optimal for hydrogenation.
-
-
System Setup:
-
Heat the packed-bed reactor to 60 °C.
-
Set the back-pressure regulator for the hydrogenation step to 15 bar.
-
-
Reaction Execution:
-
The liquid stream from the SNAr reaction (now the substrate for hydrogenation) flows at 0.5 mL/min into the gas-liquid mixer.
-
Introduce hydrogen gas into the mixer at a controlled rate.
-
The resulting segmented gas-liquid flow passes through the heated packed-bed reactor.
-
-
Product Collection & Analysis:
-
The output stream passes through the BPR. A gas-liquid separator can be used downstream.
-
Collect the liquid product stream.
-
Analyze the product for complete conversion of the nitro group to the amine using HPLC or LC-MS. The product is often of sufficient purity for subsequent steps without further purification.
-
Conclusion
This compound is an ideal substrate for continuous flow chemistry, particularly for SNAr reactions. The use of microreactors or coil reactors allows for excellent control over reaction parameters, leading to high-yielding, safe, and scalable syntheses of valuable pharmaceutical intermediates. Furthermore, the ability to telescope the initial SNAr reaction with a subsequent hydrogenation step showcases the power of flow chemistry to streamline multi-step synthetic sequences, reducing manual handling, waste, and overall production time.
References
- 1. BJOC - Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane [beilstein-journals.org]
- 2. High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene. Our aim is to facilitate a smooth and efficient experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common method is the electrophilic nitration of 3-fluorobenzotrifluoride. This reaction typically employs a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring.
Q2: What are the expected major and minor products in this reaction?
The major product is this compound. This is due to the directing effects of the substituents on the starting material, 3-fluorobenzotrifluoride. The fluorine atom is an ortho, para-director, while the trifluoromethyl group is a meta-director. The position para to the fluorine and meta to the trifluoromethyl group is sterically and electronically favored for electrophilic attack.
Common isomeric byproducts include:
-
4-Fluoro-2-nitro-1-(trifluoromethyl)benzene: The nitro group is ortho to the fluorine and meta to the trifluoromethyl group.
-
2-Fluoro-6-nitro-1-(trifluoromethyl)benzene: The nitro group is ortho to both the fluorine and trifluoromethyl groups. This isomer is generally formed in smaller amounts due to steric hindrance.
Q3: What are other potential side reactions?
Besides the formation of isomers, other side reactions can occur, including:
-
Dinitration: Under harsh reaction conditions (e.g., high temperatures, excess nitrating agent), a second nitro group can be introduced to the aromatic ring.
-
Oxidation: Strong oxidizing conditions can lead to the formation of phenolic and other oxidized byproducts, which can result in tarry materials and lower yields.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of multiple isomers. - Product loss during workup and purification. - Decomposition of starting material or product. | - Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to favor the desired isomer. - Ensure efficient extraction and careful handling during purification steps. - Maintain controlled temperature throughout the reaction and workup. |
| High Percentage of Isomeric Byproducts | - Reaction temperature is too high. - Incorrect ratio of nitric acid to sulfuric acid. - Inefficient mixing. | - Maintain a low reaction temperature (typically 0-10 °C) to improve regioselectivity. - The ratio of acids affects the concentration of the nitronium ion; optimization may be required. - Ensure vigorous stirring to maintain a homogenous reaction mixture. |
| Formation of Dark-Colored or Tarry Material | - Reaction temperature is too high, leading to oxidation. - Presence of impurities in the starting material. | - Strictly control the temperature during the addition of the nitrating mixture. - Use purified starting materials. - Consider performing the reaction under an inert atmosphere. |
| Presence of Dinitrated Products | - Excess of nitrating agent. - Reaction temperature is too high or reaction time is too long. | - Use a stoichiometric amount or a slight excess of the nitrating agent. - Adhere to the recommended reaction temperature and time. The introduction of the first nitro group deactivates the ring, making the second nitration more difficult but still possible under forcing conditions.[2] |
| Difficulty in Separating Isomers | - Isomers have very similar physical properties (boiling points, polarity). | - Fractional distillation under reduced pressure: Can be effective if there is a sufficient difference in boiling points. - Column chromatography: Use a high-resolution silica gel column with an optimized eluent system (e.g., a gradient of ethyl acetate in hexane) to achieve separation.[3] - Preparative GC or HPLC: For high-purity requirements, these techniques can provide excellent separation. |
Experimental Protocols
Key Experiment: Nitration of 3-Fluorobenzotrifluoride
Materials:
-
3-Fluorobenzotrifluoride
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a dropping funnel, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool the mixture in an ice bath.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add 3-fluorobenzotrifluoride and cool the flask in an ice-salt bath to 0-5 °C.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred 3-fluorobenzotrifluoride solution, maintaining the internal temperature between 0-10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring at 0-10 °C for a specified time. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture over crushed ice. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Neutralization: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution until the effervescence ceases, and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Common side reactions in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of Crude 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in the purification of crude "2-Fluoro-4-nitro-1-(trifluoromethyl)benzene". The following information is designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities in crude this compound typically arise from the nitration of 3-fluorobenzotrifluoride. These are mainly isomeric byproducts. The most common isomers include:
-
4-Fluoro-2-nitro-1-(trifluoromethyl)benzene
-
2-Fluoro-6-nitro-1-(trifluoromethyl)benzene
-
Unreacted 3-fluorobenzotrifluoride (starting material)
-
Dinitro byproducts (less common)
Q2: What are the recommended purification methods for this compound?
A2: Given that this compound is a liquid at room temperature, the most effective purification methods are fractional distillation under reduced pressure and preparative high-performance liquid chromatography (HPLC). The choice of method will depend on the level of purity required and the scale of your reaction.
Q3: Where can I find the physical properties of the main component and its common impurities?
A3: The physical properties are crucial for selecting and optimizing a purification method. Below is a summary of available data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₃F₄NO₂ | 209.10 | Not available |
| 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene | C₇H₃F₄NO₂ | 209.10 | 208.4 at 760 mmHg[1] |
| 3-Fluorobenzotrifluoride (Starting Material) | C₇H₄F₄ | 164.10 | 101-102 |
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of isomers.
-
Possible Cause: The boiling points of the isomers are very close, and the distillation column is not efficient enough.
-
Solution:
-
Increase the length of the fractionating column to increase the number of theoretical plates.
-
Use a column with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or structured packing).
-
Slow down the distillation rate to allow for better equilibrium between the liquid and vapor phases.
-
Optimize the reflux ratio, if your distillation apparatus allows for it. A higher reflux ratio generally leads to better separation but a slower distillation rate.
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Issue 2: The compound decomposes during distillation.
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Possible Cause: The distillation temperature is too high, even under reduced pressure. Nitroaromatic compounds can be thermally sensitive.
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Solution:
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Use a high-vacuum pump to further reduce the pressure, which will lower the boiling point of the compound.
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Ensure the heating mantle is set to a temperature only slightly higher than the boiling point of the desired fraction to avoid localized overheating.
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Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures.
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Preparative HPLC
Issue 3: Co-elution of isomers.
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Possible Cause: The chosen stationary phase and mobile phase do not provide sufficient selectivity for the isomers.
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Solution:
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Column Selection: For separating positional isomers of aromatic compounds, consider using a column with a phenyl-based stationary phase (e.g., Phenyl-Hexyl) or a pentafluorophenyl (PFP) phase. These columns can offer different selectivity compared to standard C18 columns due to π-π and dipole-dipole interactions.[2][3][4]
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Mobile Phase Optimization:
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Vary the ratio of your organic modifier (e.g., acetonitrile or methanol) and water.
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Switching between acetonitrile and methanol can alter the selectivity.
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Consider the use of a different organic modifier altogether, such as isopropanol, if solubility allows.
-
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Gradient Elution: Develop a shallow gradient to improve the resolution between closely eluting peaks.
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Issue 4: Poor peak shape (tailing or fronting).
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Possible Cause:
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Tailing: Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols).
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Fronting: Column overload or poor sample solubility in the mobile phase.
-
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Solution:
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Tailing:
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Use a highly end-capped column.
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Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress silanol interactions.
-
-
Fronting:
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Reduce the injection volume or the concentration of the sample.
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Dissolve the sample in the initial mobile phase composition.
-
-
Experimental Protocols
General Protocol for Fractional Distillation under Reduced Pressure
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Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
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Sample Charging: Charge the crude this compound into the round-bottom flask. Add a magnetic stir bar or boiling chips.
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Evacuation: Slowly and carefully apply vacuum to the system.
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Heating: Begin heating the distillation flask gently with a heating mantle.
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Fraction Collection:
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Monitor the temperature at the distillation head. The first fraction will likely be the lower-boiling starting material, 3-fluorobenzotrifluoride.
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Once the temperature stabilizes at the boiling point of the starting material, collect this fraction in a separate receiving flask.
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After the first fraction has been collected, the temperature may drop slightly before rising again to the boiling point of the isomeric impurities and the desired product.
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Carefully collect intermediate fractions and then the main fraction corresponding to the desired product. It is recommended to collect multiple small fractions and analyze their purity by GC-MS.
-
-
Analysis: Analyze the collected fractions using GC-MS to determine their composition and purity.
General Protocol for Preparative HPLC
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Analytical Method Development: Before attempting a preparative separation, develop an analytical HPLC method to determine the optimal conditions for separating the isomers.
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Column: Start with a C18 column and a Phenyl or PFP column.
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Mobile Phase: Use a gradient of acetonitrile or methanol in water, with 0.1% formic acid.
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Detection: Use a UV detector at a wavelength where all components absorb (e.g., 254 nm).
-
-
Scaling Up to Preparative HPLC:
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Use a preparative column with the same stationary phase as the optimized analytical method.
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Increase the flow rate and injection volume proportionally to the column dimensions.
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Perform a loading study to determine the maximum amount of sample that can be injected without compromising resolution.
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-
Fraction Collection: Collect fractions corresponding to the peak of the desired product.
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Solvent Evaporation: Remove the solvent from the collected fractions using a rotary evaporator to obtain the purified product.
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Purity Analysis: Confirm the purity of the final product using analytical HPLC and GC-MS.
Visualizations
Logical Workflow for Purification Method Selection
References
Byproducts of "2-Fluoro-4-nitro-1-(trifluoromethyl)benzene" nitration and their removal
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nitration of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the nitration of this compound?
The major product expected from the nitration of this compound is 2-Fluoro-4,6-dinitro-1-(trifluoromethyl)benzene . This is due to the directing effects of the substituents on the aromatic ring. The fluorine atom is an ortho, para-director, while the nitro and trifluoromethyl groups are meta-directors. The incoming electrophile (NO₂⁺) is directed to the positions that are activated by the fluorine atom and not strongly deactivated by the other two groups.
Q2: What are the potential isomeric byproducts in this reaction?
The primary byproducts are other isomers of dinitro-2-fluoro-1-(trifluoromethyl)benzene. The formation of these isomers is influenced by the complex interplay of the directing effects of the existing substituents. The most likely isomeric byproducts are:
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2-Fluoro-3,4-dinitro-1-(trifluoromethyl)benzene
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2-Fluoro-4,5-dinitro-1-(trifluoromethyl)benzene
The relative amounts of these byproducts can vary depending on the reaction conditions.
Q3: What other types of byproducts might be formed?
Besides isomeric products, other potential byproducts can arise from side reactions, especially under harsh conditions (e.g., high temperatures, highly concentrated acids). These may include:
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Oxidation products: The strong nitrating mixture can oxidize the starting material or products.
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Products of ipso-substitution: In rare cases, a substituent other than a hydrogen atom might be replaced by the nitro group.
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Phenolic compounds: Hydrolysis of the fluoro group can lead to the formation of corresponding phenol derivatives, which can then be nitrated.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | Incomplete reaction. | - Increase the reaction time. - Use a stronger nitrating agent (e.g., fuming nitric acid/sulfuric acid). - Cautiously increase the reaction temperature, monitoring for byproduct formation. |
| Decomposition of starting material or product. | - Maintain a low reaction temperature (0-10 °C) during the addition of the nitrating agent. - Ensure efficient stirring to dissipate heat. | |
| High proportion of isomeric byproducts | Suboptimal reaction temperature. | - Perform the reaction at a lower temperature to enhance regioselectivity. |
| Incorrect ratio of nitrating agents. | - Optimize the molar ratio of nitric acid to sulfuric acid. | |
| Difficulty in separating the desired product from byproducts | Similar physical properties of the isomers. | - Employ high-performance liquid chromatography (HPLC) or gas chromatography (GC) for separation. - Attempt fractional crystallization from a suitable solvent system. Different isomers may have varying solubilities. |
| Formation of dark-colored impurities | Oxidation or other side reactions. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified reagents. - After the reaction, quench the mixture by pouring it onto ice to minimize further reactions. |
Data Presentation
Table 1: Predicted Products of the Nitration of this compound
| Compound Name | Structure | Role | Rationale for Formation |
| 2-Fluoro-4,6-dinitro-1-(trifluoromethyl)benzene | (Structure of the main product) | Main Product | The incoming nitro group is directed to the position ortho to the activating fluoro group and meta to the deactivating nitro and trifluoromethyl groups. |
| 2-Fluoro-3,4-dinitro-1-(trifluoromethyl)benzene | (Structure of byproduct 1) | Isomeric Byproduct | Formation at a position ortho to both the fluoro and trifluoromethyl groups, and meta to the nitro group. Steric hindrance may limit its formation. |
| 2-Fluoro-4,5-dinitro-1-(trifluoromethyl)benzene | (Structure of byproduct 2) | Isomeric Byproduct | The incoming nitro group is directed to a position para to the fluoro group and ortho to the nitro group. |
Experimental Protocols
General Protocol for the Nitration of this compound
Disclaimer: This is a general protocol and should be optimized for specific laboratory conditions and safety protocols.
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Preparation of the Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid (e.g., 3 equivalents) to 0 °C in an ice-salt bath. Slowly add concentrated nitric acid (e.g., 1.5 equivalents) dropwise while maintaining the temperature below 10 °C.
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Nitration Reaction: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., concentrated sulfuric acid). Cool the solution to 0 °C. Add the pre-cooled nitrating mixture dropwise to the solution of the starting material over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) for a specified time (e.g., 2-24 hours). Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate.
-
Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the crude product under vacuum.
General Protocol for the Removal of Byproducts
-
Chromatography:
-
Column Chromatography: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane). Load the solution onto a silica gel column. Elute with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers.
-
High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC can be employed using a suitable column and mobile phase.
-
-
Fractional Crystallization:
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Dissolve the crude product in a hot solvent in which the isomers have different solubilities (e.g., ethanol, methanol, or a mixture of solvents).
-
Allow the solution to cool slowly. The least soluble isomer will crystallize first.
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Collect the crystals by filtration. The purity of the crystals and the mother liquor should be checked by an analytical method. This process may need to be repeated to achieve the desired purity.
-
Mandatory Visualization
Caption: Nitration reaction workflow and purification strategies.
Technical Support Center: Solvent Effects on the Reactivity of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene. The content focuses on the critical role of solvent choice in nucleophilic aromatic substitution (SNAr) reactions involving this highly reactive substrate.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for reactions with this compound?
A1: this compound is an electron-deficient aromatic compound, making it highly susceptible to nucleophilic aromatic substitution (SNAr). The solvent plays a crucial role in stabilizing the charged intermediates and transition states of the SNAr mechanism. The choice of solvent can significantly impact reaction rate, yield, and even the product distribution. Polar aprotic solvents are generally preferred as they can dissolve the substrate and nucleophile while minimally solvating the nucleophile, thus preserving its reactivity.
Q2: Which solvents are recommended for SNAr reactions with this compound?
A2: Polar aprotic solvents are the top choice for SNAr reactions with this compound. Commonly used and effective solvents include:
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Dimethylformamide (DMF)
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Dimethyl sulfoxide (DMSO)
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Acetonitrile (MeCN)
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Tetrahydrofuran (THF)
These solvents are effective at solvating the cationic counter-ion of the nucleophile, leaving the anionic nucleophile more "naked" and reactive. In some cases, less polar solvents like toluene can be used, sometimes with a catalytic amount of a polar aprotic solvent to enhance the reaction rate.
Q3: Can I use protic solvents like ethanol or water?
A3: Protic solvents are generally not recommended for SNAr reactions with this substrate. They can form strong hydrogen bonds with the nucleophile, which stabilizes the nucleophile and increases the activation energy of the reaction, leading to significantly slower reaction rates. In some specific cases, such as with very powerful nucleophiles or under high temperatures, a reaction may proceed, but yields are often lower and side reactions are more common.
Q4: I am not seeing any reaction or the reaction is very slow. What should I do?
A4: A sluggish or stalled reaction can be due to several factors:
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Inappropriate Solvent: Ensure you are using a polar aprotic solvent. If the reaction is slow in a solvent like THF, switching to a more polar option like DMF or DMSO can significantly increase the rate.
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Insufficient Temperature: While many SNAr reactions with this activated substrate proceed at room temperature, some may require heating. Gradually increasing the temperature (e.g., to 50-80 °C) can accelerate the reaction.
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Weak Nucleophile: The reactivity of the nucleophile is critical. If you are using a weak nucleophile, you may need to use a stronger base to deprotonate it in situ or switch to a more reactive nucleophile.
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Water Contamination: Traces of water in the reaction mixture can protonate the nucleophile and reduce its effectiveness. Ensure your solvent and reagents are anhydrous.
Q5: My reaction is messy, and I see multiple spots on my TLC. What are the likely side reactions?
A5: The formation of multiple products can be attributed to several side reactions:
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Reaction with Solvent: At elevated temperatures, some nucleophiles can react with solvents like DMF.
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Polysubstitution: If there are other potential leaving groups on the aromatic ring or the nucleophile has multiple reactive sites, polysubstitution can occur.
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Decomposition: The starting material or the product might be unstable under the reaction conditions (e.g., high temperature, strong base).
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Hydrolysis: If water is present, hydrolysis of the fluoro group can occur, especially under basic conditions, to yield the corresponding phenol.
To minimize side reactions, consider running the reaction at a lower temperature for a longer duration and ensure an inert atmosphere if your reagents are air-sensitive.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Conversion | 1. Solvent is not polar enough. 2. Reaction temperature is too low. 3. The nucleophile is not reactive enough. 4. Presence of moisture. 5. Base is not strong enough (if applicable). | 1. Switch to a more polar aprotic solvent (e.g., from THF to DMF or DMSO).2. Increase the reaction temperature in increments of 10-20 °C.3. Use a stronger base to generate a more potent nucleophile or consider a different nucleophile.4. Use anhydrous solvents and reagents and run the reaction under an inert atmosphere (e.g., N₂ or Ar).5. Switch to a stronger base (e.g., from K₂CO₃ to NaH). |
| Formation of Multiple Products / Messy Reaction | 1. Reaction temperature is too high. 2. Reaction with the solvent. 3. Decomposition of starting material or product. 4. Hydrolysis due to water contamination. | 1. Reduce the reaction temperature and increase the reaction time.2. Choose a more inert solvent.3. Monitor the reaction closely by TLC and stop it once the starting material is consumed.4. Ensure anhydrous conditions. |
| Product is Difficult to Purify | 1. Residual high-boiling solvent (e.g., DMF, DMSO). 2. Formation of closely related byproducts. | 1. For DMF, perform multiple aqueous workups. For DMSO, a common technique is to dilute the reaction mixture with a large volume of water and extract the product with a less polar solvent like ethyl acetate or diethyl ether.2. Optimize reaction conditions (temperature, reaction time, solvent) to improve selectivity. Consider using a different purification technique, such as recrystallization or preparative HPLC. |
Quantitative Data on Solvent Effects
| Solvent | Dielectric Constant (ε) | Second-Order Rate Constant (k₂) at 25°C (L mol⁻¹ s⁻¹) | Relative Rate |
| n-Hexane | 1.88 | 0.013 | 1 |
| Benzene | 2.27 | 0.23 | 18 |
| Diethyl Ether | 4.34 | 0.12 | 9 |
| Tetrahydrofuran (THF) | 7.58 | 0.85 | 65 |
| Ethyl Acetate | 6.02 | 1.2 | 92 |
| Acetone | 20.7 | 4.4 | 338 |
| Acetonitrile (MeCN) | 37.5 | 24 | 1,846 |
| Dimethylformamide (DMF) | 36.7 | 59 | 4,538 |
| Dimethyl sulfoxide (DMSO) | 46.7 | 120 | 9,231 |
Data is illustrative and based on analogous systems. Actual rates for this compound will vary depending on the specific nucleophile and reaction conditions.
Experimental Protocols
The following are general protocols for performing SNAr reactions with this compound. These should be considered as starting points and may require optimization for specific nucleophiles and desired outcomes.
Protocol 1: Reaction with an Amine Nucleophile
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
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Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO, approximately 0.1-0.5 M concentration of the substrate).
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Reagent Addition: Add the amine nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃ or Et₃N, 2.0 eq).
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Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with an Alcohol or Phenol Nucleophile
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Nucleophile Activation: In a separate flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.2 eq) in anhydrous THF or DMF. Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide or phenoxide.
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Reaction Setup: In another flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.
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Reaction: Add the solution of the activated nucleophile to the solution of the substrate dropwise at 0 °C. Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.
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Workup: After the reaction is complete, cool to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.
Visualizing Solvent Effects and Experimental Workflow
The following diagrams illustrate the logical relationships in solvent selection and a typical experimental workflow for SNAr reactions.
Caption: Logic diagram for solvent selection in SNAr reactions.
Caption: General experimental workflow for SNAr reactions.
Technical Support Center: Catalyst Deactivation in Reactions with 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation in chemical reactions involving 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene. Our aim is to equip you with the knowledge to diagnose, mitigate, and resolve common issues encountered during your experiments, thereby enhancing reaction efficiency and success.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific problems you may encounter.
Issue 1: Rapid Loss of Catalytic Activity or Stalled Reaction
Question: My hydrogenation reaction of this compound using a Palladium on Carbon (Pd/C) catalyst starts but then quickly slows down or stops completely. What could be the cause and how can I fix it?
Answer: A rapid decline in catalyst activity is a common issue and can be attributed to several factors, primarily catalyst poisoning. Given the structure of your substrate, the following are the most probable causes:
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Halide Poisoning: The fluorine atom on the benzene ring can, under certain reaction conditions, be released as fluoride ions (F⁻). These ions can adsorb onto the active sites of the palladium catalyst, blocking them and rendering the catalyst inactive. Excess fluoride has been shown to quench the catalytic activity of palladium complexes.
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Substrate/Product Inhibition: The starting material, intermediates (like nitroso and hydroxylamine species), or the final amine product can strongly adsorb to the catalyst surface, preventing new substrate molecules from accessing the active sites.
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Formation of Inhibitory Byproducts: The reduction of nitro groups can sometimes lead to the formation of colored dimeric byproducts such as azoxy and azo compounds, which can inhibit the catalyst.
Troubleshooting Steps:
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Catalyst Loading: As a first step, consider increasing the catalyst loading. This may compensate for a certain level of poisoning.
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Fresh Catalyst Addition: To diagnose if poisoning is the issue, add a fresh batch of catalyst to the stalled reaction. If the reaction resumes, it is a strong indicator of catalyst deactivation.
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Substrate and Solvent Purity: Ensure the purity of your this compound and solvents. Impurities, especially sulfur-containing compounds, are well-known poisons for palladium catalysts.
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Reaction Conditions Optimization:
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Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions and catalyst sintering. It is advisable to start at a lower temperature and gradually increase it if necessary.
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Hydrogen Pressure: Increasing the hydrogen pressure can sometimes help to minimize the accumulation of inhibitory intermediates.
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Agitation: Ensure vigorous stirring to improve mass transfer between the gas, liquid, and solid catalyst phases.
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Issue 2: Low Yield and Formation of Side Products
Question: I am observing a low yield of the desired amine product and the formation of colored impurities in my reaction mixture. What is happening and what can I do?
Answer: Low yield and the presence of colored byproducts often indicate incomplete reduction and the formation of dimeric species.
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Incomplete Reduction: The reaction may be stalling before reaching the final amine product, leading to an accumulation of intermediates like nitroso and hydroxylamine. These intermediates can then condense to form colored azoxy and azo compounds.
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Dehydrofluorination: Depending on the reaction conditions and the catalyst used, a side reaction involving the elimination of HF from the aromatic ring could occur, leading to undesired byproducts.
Troubleshooting Steps:
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Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to closely monitor the reaction progress and identify the formation of intermediates and byproducts.
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Optimize Reaction Time: Ensure the reaction is running for a sufficient duration to allow for complete conversion.
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Choice of Catalyst: While Pd/C is common, other catalysts like platinum on carbon (Pt/C) or Raney Nickel might offer different selectivity and be less prone to certain types of deactivation. For halogenated nitroarenes, specialized catalysts are sometimes employed to suppress dehalogenation.
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Control of Reaction Conditions: As mentioned previously, careful control of temperature and hydrogen pressure is crucial to favor the complete reduction to the amine and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main types of catalyst deactivation I should be aware of when working with this compound?
A1: The primary mechanisms of catalyst deactivation to consider are:
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Poisoning: Irreversible binding of substances (poisons) to the catalyst's active sites. For your substrate, potential poisons include fluoride ions, sulfur impurities, and strongly adsorbing intermediates or products.
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Fouling: Physical deposition of carbonaceous materials or polymeric byproducts on the catalyst surface, blocking active sites.
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Sintering: Agglomeration of small metal catalyst particles into larger, less active ones, usually caused by high temperatures.
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Leaching: Dissolution of the active metal component (palladium) from the support into the reaction medium. This can be influenced by the solvent and the presence of complexing agents.
Q2: Can the trifluoromethyl (-CF3) group itself deactivate the catalyst?
A2: The trifluoromethyl group is generally considered to be chemically robust under typical hydrogenation conditions. However, its strong electron-withdrawing nature can influence the reactivity of the nitro group and the aromatic ring. While direct deactivation by the -CF3 group is less common, it can contribute to strong adsorption of the substrate or product on the catalyst surface, leading to inhibition.
Q3: How can I test if my catalyst has been poisoned?
A3: A simple diagnostic test is to add a fresh portion of the catalyst to a reaction that has stalled. If the reaction restarts, it is a strong indication that the original catalyst was deactivated. Additionally, surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to identify the presence of poisons on the catalyst surface.
Q4: Is it possible to regenerate a deactivated Pd/C catalyst after use with this compound?
A4: Yes, catalyst regeneration is often possible, but the method depends on the cause of deactivation.
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For Fouling: Washing the catalyst with a suitable solvent can remove adsorbed impurities. In some cases, a mild oxidative treatment (e.g., with dilute hydrogen peroxide) followed by reduction can be effective.
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For Halide Poisoning: A patented method for reactivating palladium catalysts poisoned by nitrogen impurities suggests contacting the spent catalyst with an aqueous solution of an alkali metal fluoride. This indicates that a carefully controlled treatment with a basic solution might help in removing adsorbed halides. A common industrial practice for regenerating sulfur-poisoned catalysts involves controlled oxidation in air followed by reduction.
Q5: Can I reuse my Pd/C catalyst for multiple reactions with this substrate?
A5: While Pd/C is a heterogeneous catalyst that can be recovered and reused, a gradual loss of activity with each cycle is common due to poisoning or other deactivation mechanisms. If you plan to reuse the catalyst, it is crucial to handle it carefully, avoiding exposure to air when dry (as it can be pyrophoric), and consider a regeneration step between runs to maintain consistent performance.
Data Presentation
Table 1: Illustrative Catalyst Performance in the Hydrogenation of a Halogenated Nitroaromatic
| Run Number | Catalyst | Substrate Conversion (%) | Selectivity to Amine (%) | Observations |
| 1 | Fresh 5% Pd/C | >99 | 98 | Rapid hydrogen uptake, complete in 2 hours. |
| 2 | Recycled 5% Pd/C | 85 | 95 | Slower hydrogen uptake, reaction time extended to 4 hours. |
| 3 | Recycled 5% Pd/C | 60 | 92 | Significant decrease in reaction rate, stalled after 6 hours. |
| 4 | Regenerated 5% Pd/C | 95 | 97 | Activity partially restored after regeneration. |
Note: This table is illustrative and actual performance will depend on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of this compound
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Catalyst Preparation: In a suitable reaction vessel, add 5-10 wt% of 5% Palladium on Carbon (Pd/C) catalyst under an inert atmosphere (e.g., Argon or Nitrogen). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.
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Solvent Addition: Add a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). The solvent should be deoxygenated prior to use.
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System Purge: Seal the vessel and purge the system with hydrogen gas. This is typically done by evacuating the flask and backfilling with hydrogen from a balloon or a pressurized source. Repeat this cycle 3-5 times.
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Substrate Addition: Dissolve this compound in the reaction solvent and add it to the reaction vessel via a syringe.
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Reaction Execution: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature) under a positive pressure of hydrogen.
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Monitoring: Monitor the reaction progress by TLC, HPLC, or by observing hydrogen uptake.
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Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet.
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Purification: The filtrate containing the product can be concentrated under reduced pressure and purified by appropriate methods such as column chromatography or distillation.
Protocol 2: General Procedure for Regeneration of Deactivated Pd/C Catalyst
This is a general guideline and may need optimization based on the specific deactivation mechanism.
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Catalyst Recovery: After the reaction, carefully filter the deactivated catalyst, ensuring it remains wet to prevent ignition.
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Washing: Wash the catalyst thoroughly with the reaction solvent to remove any adsorbed organic residues. Subsequently, wash with deionized water.
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Oxidative Treatment (for sulfur or severe fouling): Create a slurry of the catalyst in water. Slowly add a dilute solution of an oxidizing agent (e.g., 3% hydrogen peroxide) while stirring. Monitor for any temperature increase. Stir for 1-2 hours.
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Filtration and Washing: Filter the catalyst and wash extensively with deionized water until the washings are neutral.
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Reduction: The oxidized catalyst needs to be reactivated by reduction. This can be done by transferring the moist catalyst to a suitable solvent and subjecting it to hydrogenation conditions (as in Protocol 1) before adding the next batch of substrate, or by using a chemical reducing agent like sodium borohydride in a controlled manner.
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Storage: If not used immediately, the regenerated catalyst should be stored under an inert atmosphere.
Mandatory Visualizations
Technical Support Center: Purifying 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene Derivatives by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general polarity of this compound and its derivatives?
Due to the presence of the nitro group and fluorine atoms, this compound and its derivatives are generally considered to be moderately polar to polar compounds. The trifluoromethyl group is electron-withdrawing but has low polarity. The polarity of specific derivatives will depend on the nature of other functional groups attached to the aromatic ring.
Q2: Which stationary phase is most suitable for purifying these compounds?
Silica gel is the most commonly used stationary phase for the column chromatography of these derivatives. Its polar nature allows for effective separation based on the polarity of the compounds.[1][2] For compounds that may be sensitive to the acidic nature of silica gel, deactivated silica or alternative stationary phases like alumina could be considered.[3]
Q3: What mobile phase systems are typically used?
A mixture of a non-polar solvent and a more polar solvent is typically used. Common mobile phase systems include gradients of ethyl acetate in hexanes or dichloromethane in hexanes.[1] The optimal solvent system will depend on the specific polarity of the derivative and should be determined using Thin Layer Chromatography (TLC) prior to running the column.[4]
Q4: How can I visualize the compound on a TLC plate?
Most this compound derivatives are UV-active due to the aromatic ring and nitro group. Therefore, they can be visualized under a UV lamp. Staining with potassium permanganate can also be an option.[5]
Q5: Should I use wet or dry loading for my sample?
The choice between wet and dry loading depends on the solubility of your crude sample in the initial mobile phase.
-
Wet Loading: If your sample dissolves readily in a minimal amount of the initial, low-polarity mobile phase, wet loading is a quick and effective method.[6]
-
Dry Loading: If your compound has poor solubility in the initial mobile phase or requires a more polar solvent for dissolution, dry loading is recommended. This involves adsorbing the sample onto a small amount of silica gel before loading it onto the column, which can lead to better band resolution.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound derivatives.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation (Overlapping Bands) | The solvent system (mobile phase) is too polar or not polar enough.[4] | Optimize the solvent system using TLC to achieve a clear separation of spots. Aim for a target Rf value of 0.2-0.4 for the desired compound in the solvent system you plan to use for the column. |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any cracks or air bubbles.[4] | |
| The column was overloaded with the sample. | Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight. | |
| Compound is Stuck on the Column | The solvent system is not polar enough to elute the compound.[4] | Gradually increase the polarity of the mobile phase (gradient elution).[1][4] If the compound still does not elute, a small amount of a highly polar solvent like methanol can be added to the mobile phase. |
| The compound is interacting too strongly with the stationary phase. | Consider using a less polar stationary phase or deactivating the silica gel. | |
| Product Decomposes on the Column | The compound is sensitive to the acidic nature of the silica gel. | Test the stability of your compound on a small amount of silica gel before running a large-scale column.[3] Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the mobile phase) or an alternative stationary phase like alumina.[3] |
| Multiple Spots on TLC After Purification | The purification was incomplete. | Re-purify the collected fractions. It may be necessary to use a different solvent system or a second purification technique.[1] |
| The product degraded during purification. | Check for degradation by running a TLC of your product before and after a purification step.[1] | |
| Isomeric byproducts are present. | A gradient elution with a very shallow polarity increase may be required to separate closely related isomers.[1] | |
| Compound Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Use a less polar solvent system. |
| No Compound Elutes from the Column | The compound may have decomposed on the column.[3] | Test for silica stability.[3] |
| You may be using the wrong solvent system. | Double-check the solvents you used to prepare the mobile phase.[3] | |
| The compound may have eluted in the solvent front. | Check the very first fractions collected.[3] | |
| The fractions are too dilute to detect the compound. | Try concentrating the fractions where you expected your compound to elute and re-run the TLC.[3] |
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol provides a general methodology for the purification of a hypothetical derivative of this compound.
1. Materials and Reagents:
-
Crude this compound derivative
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
TLC plates (silica gel coated)
-
UV lamp for visualization
2. Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find the optimal mobile phase for separation. Aim for an Rf value of 0.2-0.4 for the desired compound.
3. Column Preparation:
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the packed silica gel.
-
Drain the solvent until the level reaches the top of the sand.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel using a pipette.[6]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[6]
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with the least polar solvent system determined from your TLC analysis.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by periodically running TLC plates on the collected fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[1]
6. Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
Typical Solvent Systems and Expected Rf Values
The following table provides examples of solvent systems and expected Rf trends for derivatives of varying polarity. Note: These are illustrative values and the optimal system for a specific derivative must be determined experimentally via TLC.
| Compound Polarity | Example Mobile Phase (Hexane:Ethyl Acetate) | Expected Rf of Target Compound |
| Low | 95:5 | 0.2 - 0.4 |
| Medium | 80:20 | 0.2 - 0.4 |
| High | 60:40 | 0.2 - 0.4 |
Visualizations
Caption: Troubleshooting workflow for column chromatography.
Caption: Principle of normal-phase chromatography elution.
References
Technical Support Center: Recrystallization of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of products related to 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for my product?
A1: The crucial first step is to select an appropriate solvent system. An ideal solvent will dissolve the crude product sparingly or not at all at room temperature but will completely dissolve it at an elevated temperature (e.g., the solvent's boiling point). The impurities present in your crude product should either be completely soluble in the solvent at all temperatures or completely insoluble.
Q2: How do I choose a suitable solvent for recrystallization?
A2: Solvent selection is often an empirical process. Start by testing small amounts of your crude product with various common recrystallization solvents. A good starting point for fluorinated nitroaromatic compounds could be alcohols (like ethanol or isopropanol), ketones (like acetone), or esters (like ethyl acetate), or mixtures of these with a non-polar solvent like hexanes.[1] The principle of "like dissolves like" can be a useful guide; solvents with functional groups similar to the compound being purified are often good candidates.[1]
Q3: My product is a liquid at room temperature. Can I still use recrystallization?
A3: Recrystallization is a purification technique for solid compounds. If your target compound, this compound, is a liquid at room temperature, you cannot directly recrystallize it.[2] However, if it is part of a solid crude mixture, or if you are working with a solid derivative, then recrystallization can be employed. If the pure compound itself is a liquid, other purification techniques like distillation or chromatography should be considered.
Q4: How much solvent should I use for the recrystallization?
A4: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the solid.[3] Using too much solvent will result in a poor or no yield of crystals upon cooling.[3] It is best to add the hot solvent in small portions to the crude product until it just dissolves.
Q5: What is "oiling out" and how can I prevent it?
A5: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than forming crystals. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To prevent this, you can try using a lower-boiling point solvent, adding more solvent to the hot solution, or ensuring a slow cooling rate.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath. |
| Very low yield of crystals. | - Too much solvent was used.- The crystals are significantly soluble in the cold solvent.- Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals.- Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) before filtration.- Use a pre-heated funnel and filter flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.[5] |
| Crystals are colored or appear impure. | - The colored impurity is co-crystallizing with the product.- The impurity is adsorbed onto the surface of the crystals. | - Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities before the hot filtration step.- Ensure the crystals are washed with a small amount of ice-cold recrystallization solvent after filtration to remove any adhering mother liquor. |
| The solid "oils out" instead of crystallizing. | - The solute is coming out of solution above its melting point.- The solution is being cooled too quickly. | - Reheat the solution and add more solvent to lower the saturation point, then cool slowly.- Try a different solvent with a lower boiling point.- Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Crystallization happens too quickly. | - The solution is too concentrated. | - Reheat the solution and add a small amount of additional hot solvent to slightly decrease the saturation.[4] |
Experimental Protocols
General Single-Solvent Recrystallization Protocol:
-
Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Allow the crystals to dry completely. This can be done by air drying on the filter paper or by using a desiccator.
Visualizations
Caption: A general workflow for the recrystallization of a solid product.
References
Managing isomeric impurities in "2-Fluoro-4-nitro-1-(trifluoromethyl)benzene" reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) for managing isomeric impurities in reactions involving 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric impurities generated during the synthesis of this compound?
A1: The synthesis of this compound typically involves the nitration of 3-Fluoro-1-(trifluoromethyl)benzene. This electrophilic aromatic substitution reaction can yield a mixture of regioisomers. The directing effects of the fluorine (-F) and trifluoromethyl (-CF₃) groups lead to the formation of several isomers. The most common isomeric impurities are:
-
4-Fluoro-2-nitro-1-(trifluoromethyl)benzene
-
2-Fluoro-6-nitro-1-(trifluoromethyl)benzene
-
5-Fluoro-2-nitro-1-(trifluoromethyl)benzene
The formation of these isomers is a common challenge due to the similar activation of the positions ortho and para to the fluorine atom.[1]
Q2: How do reaction conditions affect the formation and ratio of these isomeric impurities?
A2: The ratio of isomeric products is highly sensitive to reaction conditions. Key parameters include:
-
Nitrating Agent: The choice of nitrating agent (e.g., HNO₃/H₂SO₄, KNO₃/H₂SO₄) can influence isomer distribution.
-
Temperature: Nitration is an exothermic reaction. Lower temperatures (e.g., 0-10°C) are generally preferred to improve selectivity and reduce the formation of unwanted byproducts, including polynitrated compounds.[2]
-
Reaction Time: Extended reaction times can sometimes lead to an increase in side products. Monitoring the reaction progress is crucial.
-
Acid Concentration: The concentration of sulfuric acid, when used as a catalyst, affects the generation of the nitronium ion (NO₂⁺) and can impact the isomer ratio.
Q3: Which analytical techniques are most effective for identifying and quantifying isomeric impurities?
A3: A combination of chromatographic and spectroscopic methods is essential for accurate impurity profiling.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with a UV detector, is the gold standard for separating and quantifying isomers.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for separating volatile isomers and provides mass data for identification.[3][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for the unambiguous structural elucidation of isolated impurities.[3] The distinct fluorine environment of each isomer provides a clear diagnostic signal in ¹⁹F NMR.
Q4: What are the recommended methods for separating this compound from its isomers?
A4: Separating regioisomers can be challenging due to their similar physical properties.[1] The most effective techniques are:
-
Fractional Crystallization: This technique can be effective if there is a significant difference in the solubility of the isomers in a particular solvent. It involves dissolving the mixture in a minimum amount of hot solvent and allowing it to cool slowly to selectively crystallize the desired, less soluble isomer.[7]
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.[8] For these isomers, a silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) can provide good separation.[8]
Isomer Properties
The table below summarizes key physical properties of the desired product and a common isomer, which are critical for developing separation and analytical methods.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Desired Product | This compound | C₇H₃F₄NO₂ | 209.10 | Not specified |
| Isomeric Impurity | 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene | C₇H₃F₄NO₂ | 209.10 | 208.4 at 760 mmHg[9] |
Reaction Pathway and Impurity Formation
The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the formation of its major isomeric impurities.
Caption: Nitration of 3-Fluoro-1-(trifluoromethyl)benzene.
Troubleshooting Guides
Issue 1: Poor Resolution Between Isomeric Peaks in HPLC/GC Analysis
If your chromatographic analysis shows co-eluting or poorly resolved peaks, it indicates that the analytical method is not optimized for separating these specific isomers.
Troubleshooting Steps & Solutions
| Step | Action | Rationale |
|---|---|---|
| 1. Optimize Mobile/Gas Phase | For HPLC, adjust the solvent ratio or try a different solvent system (e.g., methanol instead of acetonitrile). For GC, modify the temperature ramp rate. | Changing polarity or temperature can alter the interaction of isomers with the stationary phase, improving separation.[3] |
| 2. Change Column | Use a column with a different stationary phase (different selectivity) or a longer column with a smaller particle size. | A different stationary phase may offer unique interactions, while a longer column increases theoretical plates, enhancing resolution.[3] |
| 3. Adjust Flow Rate | Decrease the flow rate of the mobile phase (HPLC) or carrier gas (GC). | Lowering the flow rate can increase the interaction time with the stationary phase, often leading to better peak separation. |
| 4. Modify Temperature | For HPLC, changing the column temperature can affect viscosity and interactions, sometimes dramatically improving resolution.[10] | Temperature impacts the thermodynamics of the separation process.[10] |
Issue 2: Low Yield or Purity After Recrystallization
Recrystallization is a powerful but sensitive technique. Low recovery or persistent impurities are common issues.
Troubleshooting Steps & Solutions
| Step | Action | Rationale |
|---|---|---|
| 1. Solvent Screening | Test a range of solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate). | The ideal solvent dissolves the compound well when hot but poorly when cold, while impurities remain soluble at low temperatures.[11] |
| 2. Control Cooling Rate | Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath. | Slow cooling promotes the formation of larger, purer crystals, as impurities are selectively excluded from the crystal lattice.[8] |
| 3. Minimize Solvent Volume | Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. | Using excess solvent will keep more of the desired product dissolved even at low temperatures, reducing the overall yield.[8] |
| 4. Seeding | If crystals do not form or the compound "oils out," add a single pure crystal of the product to the cooling solution. | Seeding provides a nucleation point for crystal growth and can prevent supersaturation or oiling out.[11] |
Experimental Protocols
Protocol 1: General Method for Isomer Separation by Column Chromatography
This protocol outlines a general procedure for separating isomeric mixtures of fluoro-nitro-(trifluoromethyl)benzene derivatives.
Materials & Equipment:
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Eluent: Hexanes and Ethyl Acetate (HPLC grade)
-
Crude isomeric mixture
-
Collection tubes/flasks, TLC plates, rotary evaporator
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in hexanes and pour it into the column, allowing it to pack evenly without air bubbles.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of a suitable solvent (like dichloromethane or the eluent mixture) and carefully load it onto the top of the silica bed.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 99:1 Hexanes:Ethyl Acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 Hexanes:Ethyl Acetate) to elute the different isomers based on their polarity.[8]
-
Fraction Collection & Analysis: Collect fractions and analyze them using TLC or HPLC to identify which fractions contain the pure desired isomer.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[8]
Impurity Identification and Separation Workflow
The following diagram provides a logical workflow for identifying and separating an unknown isomeric impurity.
Caption: Workflow for Isomeric Impurity Identification.
References
- 1. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 2. M-Nitrobenzotrifluoride Supplier & Manufacturer in China | Properties, Applications, Safety Data [boulingchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. biomedres.us [biomedres.us]
- 6. soeagra.com [soeagra.com]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. benchchem.com [benchchem.com]
- 9. innospk.com [innospk.com]
- 10. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing SNAr Reactions with 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions involving 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a good substrate for SNAr reactions?
A1: This substrate is highly activated for SNAr reactions due to the presence of two strong electron-withdrawing groups: the nitro group (-NO₂) and the trifluoromethyl group (-CF₃). These groups are positioned ortho and para to the fluorine atom, which strongly polarizes the carbon-fluorine bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. Fluorine is also an excellent leaving group in this context due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to.
Q2: What are the most common nucleophiles used in SNAr reactions with this substrate?
A2: A wide range of nucleophiles can be successfully employed. The most common classes include:
-
N-Nucleophiles: Primary and secondary amines (e.g., benzylamine, piperidine, morpholine).
-
O-Nucleophiles: Alcohols and phenols, typically used as their corresponding alkoxides or phenoxides by deprotonation with a suitable base.
-
S-Nucleophiles: Thiols, which are also typically deprotonated to form more nucleophilic thiolates.
Q3: Which solvents are recommended for this reaction?
A3: Polar aprotic solvents are generally the best choice as they can solvate the cation of the base/nucleophile salt, leaving the nucleophile more reactive. Commonly used solvents include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Tetrahydrofuran (THF)
In some cases, reactions can even be performed in water with the aid of phase-transfer catalysts or additives like hydroxypropyl methylcellulose (HPMC).
Q4: What is the role of a base in these reactions, and which one should I choose?
A4: A base is often required to deprotonate the nucleophile (e.g., alcohols, thiols, and sometimes even amines) to increase its nucleophilicity. For amine nucleophiles, a base is also needed to neutralize the hydrofluoric acid (HF) byproduct. Common bases include:
-
Inorganic bases: Potassium carbonate (K₂CO₃) and sodium hydride (NaH).
-
Organic bases: Triethylamine (Et₃N) and other hindered amines. The choice of base depends on the pKa of the nucleophile. Stronger bases like NaH are used for less acidic nucleophiles like alcohols, while weaker bases like K₂CO₃ or Et₃N are often sufficient for amines.
Q5: At what temperature should I run my reaction?
A5: The optimal temperature can vary significantly depending on the nucleophile's reactivity. Reactions can be run anywhere from room temperature to elevated temperatures (e.g., 80-100 °C). It is often recommended to start at room temperature and gently heat the reaction mixture while monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent or base.4. Deactivated starting material (e.g., due to moisture). | 1. Use a stronger base (e.g., NaH instead of K₂CO₃) to fully deprotonate the nucleophile.2. Gradually increase the reaction temperature in 10-20 °C increments.3. Switch to a more polar aprotic solvent like DMF or DMSO.4. Ensure all reagents and solvents are anhydrous. |
| Multiple Spots on TLC / Formation of Side Products | 1. Reaction temperature is too high, causing decomposition.2. The nucleophile or product is unstable under the reaction conditions.3. Di-substitution if the nucleophile has multiple reactive sites. | 1. Run the reaction at a lower temperature for a longer period.2. Use a milder base.3. Consider protecting other reactive functional groups on your nucleophile. |
| Dark Red/Brown Reaction Mixture and Complex TLC | 1. Formation of a stable Meisenheimer complex.2. Potential side reactions or decomposition. | 1. The formation of a colored Meisenheimer complex is normal. However, if it persists and no product is formed, this could indicate that the energy barrier for the elimination of the fluoride is too high. In this case, heating the reaction is necessary.2. To monitor the reaction, take an aliquot, perform a mini-aqueous workup to quench the complex, and then spot the organic extract on the TLC plate. |
| Difficulty in Product Isolation/Purification | 1. Product is highly polar.2. Emulsion formation during aqueous workup. | 1. Use a different solvent system for column chromatography or consider recrystallization.2. Add brine to the aqueous layer to break up emulsions during extraction. |
Data Presentation: Reaction Conditions
The following tables summarize typical reaction conditions for SNAr with activated fluoro-nitro-aromatic substrates, which can be used as a starting point for optimizing reactions with this compound.
Table 1: SNAr with Amine and Phenol Nucleophiles
| Nucleophile | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Piperidine | K₂CO₃ | DMF | 12 | 80 | 95 |
| Morpholine | Et₃N | DMSO | 10 | 90 | 92 |
| Aniline | NaH | THF | 24 | 60 | 85 |
| 4-Methoxyphenol | K₂CO₃ | MeCN | 16 | Reflux | 88 |
Data adapted from reactions with 4-Ethoxy-2-fluoro-1-nitrobenzene and are intended as a general guide.
Table 2: SNAr with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Time | Temp (°C) | Yield (%) |
| Pyridine-2-thiol | KOH | H₂O with HPMC | 25 min | 60 | 70 |
Data from a reaction with 1-fluoro-2-nitro-4-(trifluoromethyl)benzene.
Experimental Protocols
General Protocol for SNAr with an Amine Nucleophile:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for SNAr with an Alcohol/Phenol Nucleophile:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.
-
Add sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture
Validation & Comparative
Reactivity Face-Off: 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene vs. 2-Chloro-4-nitro-1-(trifluoromethyl)benzene in Nucleophilic Aromatic Substitution
For researchers and professionals in drug development and chemical synthesis, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth comparison of the reactivity of two closely related aryl halides, 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene and 2-Chloro-4-nitro-1-(trifluoromethyl)benzene, in the context of nucleophilic aromatic substitution (SNAr) reactions.
In the realm of nucleophilic aromatic substitution, the nature of the leaving group profoundly influences the reaction rate. Contrary to trends observed in aliphatic nucleophilic substitutions (SN1 and SN2), fluorine is a significantly better leaving group than chlorine in SNAr reactions.[1] Consequently, this compound is expected to exhibit considerably higher reactivity towards nucleophiles compared to its chloro-analogue.
The enhanced reactivity of the fluoro-substituted compound is primarily attributed to the high electronegativity of the fluorine atom.[1] This property exerts a strong inductive electron-withdrawing effect, which is crucial for stabilizing the negatively charged intermediate formed during the reaction.
The Decisive Step: Understanding the SNAr Mechanism
Nucleophilic aromatic substitution reactions on these substrates proceed via a two-step addition-elimination mechanism.[1][2] The first and rate-determining step involves the attack of a nucleophile on the carbon atom bearing the halogen.[1][3] This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2][3][4]
The electron-withdrawing nitro (-NO2) and trifluoromethyl (-CF3) groups, positioned ortho and para to the halogen, play a pivotal role in stabilizing this intermediate by delocalizing the negative charge.[1][5] The strong inductive effect of fluorine provides superior stabilization to this Meisenheimer complex compared to chlorine, thereby lowering the activation energy of this slow step and accelerating the overall reaction rate.[1] In the second, faster step, the halide ion is eliminated, and the aromaticity of the ring is restored.[2]
Caption: Generalized mechanism of a two-step Nucleophilic Aromatic Substitution (SNAr) reaction.
Quantitative Reactivity Comparison
| Compound | Relative Rate Constant (k_rel) |
| 1-Fluoro-2,4-dinitrobenzene | 3300 |
| 1-Chloro-2,4-dinitrobenzene | 1 |
Disclaimer: The provided rate constants are for the analogous compounds 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene and are intended for illustrative purposes only to demonstrate the general trend in reactivity. Actual reaction rates for the title compounds may vary.[1]
Experimental Protocols
The following is a generalized experimental protocol for a typical SNAr reaction involving these substrates. Researchers should optimize conditions based on the specific nucleophile and desired product.
General Procedure for SNAr with an Amine Nucleophile
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl halide (1.0 equivalent) in a suitable aprotic polar solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[2]
-
Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution, followed by a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents).[2]
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 100°C. The higher reactivity of the fluoro-substrate may allow for milder conditions (lower temperature or shorter reaction time) compared to the chloro-substrate.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[2][6]
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).[2][6]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.[2][6] The crude product can then be purified by column chromatography on silica gel to yield the desired product.[2][6]
Caption: A generalized workflow for SNAr reactions followed by workup and purification.
Conclusion
The principles of physical organic chemistry and data from analogous systems predict that This compound will be a significantly more reactive substrate in nucleophilic aromatic substitution reactions than 2-Chloro-4-nitro-1-(trifluoromethyl)benzene . This is due to the superior ability of the highly electronegative fluorine atom to stabilize the intermediate Meisenheimer complex through its strong inductive effect.[1] This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields, making the fluoro-derivative a more efficient starting material for the synthesis of complex molecules in drug discovery and materials science.
References
A Comparative Analysis of Fluorinated vs. Chlorinated Nitroaromatics in SNAr Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceuticals and other complex organic molecules, the choice of starting materials and reaction pathways is critical for efficiency and yield. Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of modern synthetic chemistry, particularly for the functionalization of aromatic rings. This guide provides a detailed comparison of the kinetic performance of fluorinated versus chlorinated nitroaromatics in SNAr reactions, supported by quantitative data and experimental protocols.
Reactivity in Nucleophilic Aromatic Substitution: A Quantitative Comparison
It is a well-established principle in physical organic chemistry that in SNAr reactions, fluoride is a significantly better leaving group than chloride.[1] This is counterintuitive when considering bond strengths in aliphatic systems (SN1 and SN2 reactions), where the C-F bond is the strongest carbon-halogen bond. The enhanced reactivity of fluorinated nitroaromatics is attributed to the high electronegativity of the fluorine atom.[1][2] This potent inductive electron-withdrawing effect stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the rate-determining step of the SNAr mechanism.[1][2] This stabilization lowers the activation energy of the reaction, leading to significantly faster reaction rates.[2]
Kinetic studies comparing the reactions of 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene with piperidine provide clear quantitative evidence of this reactivity difference.
| Substrate | Nucleophile | Solvent | Relative Rate Constant (kF/kCl) |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Various | ~100 - 1000 |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Various | 1 |
Note: The relative rate can vary depending on the specific solvent and nucleophile used. The data presented is a general representation of the observed trend.[2]
This substantial difference in reaction rates highlights the superior performance of fluorinated nitroaromatics in SNAr reactions, often enabling the use of milder reaction conditions and achieving higher yields.[2]
The SNAr Reaction Mechanism
The nucleophilic aromatic substitution reaction with activated nitroaromatics typically proceeds through a two-step addition-elimination mechanism.[1][3]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the leaving group (halide), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4][5] The presence of electron-withdrawing groups, such as the nitro group (NO2), at the ortho and/or para positions is crucial for stabilizing this intermediate.[3][4][5]
-
Elimination of the Leaving Group and Restoration of Aromaticity: The leaving group is then expelled, and the aromaticity of the ring is restored in the final product.[3]
While the two-step mechanism is widely accepted, some recent studies suggest that certain SNAr reactions may proceed through a concerted mechanism, where the bond-forming and bond-breaking steps occur simultaneously.[6][7][8][9] However, for nitro-activated substrates, the stepwise pathway involving the Meisenheimer intermediate is generally considered the predominant mechanism.[6]
Experimental Protocols: A Representative Kinetic Study
The following is a generalized experimental protocol for comparing the reactivity of fluorinated and chlorinated nitroaromatics in an SNAr reaction with a model nucleophile, such as piperidine. This method is based on established procedures for the kinetic analysis of SNAr reactions.[1]
Objective: To determine and compare the second-order rate constants for the reaction of a fluorinated nitroaromatic and its chlorinated analog with an amine nucleophile in a suitable solvent at a constant temperature.
Materials:
-
Fluorinated nitroaromatic substrate (e.g., 1-fluoro-2,4-dinitrobenzene)
-
Chlorinated nitroaromatic substrate (e.g., 1-chloro-2,4-dinitrobenzene)
-
Nucleophile (e.g., freshly distilled piperidine)
-
Anhydrous solvent (e.g., methanol, acetonitrile, or DMF)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Volumetric flasks, pipettes, and syringes
Experimental Workflow:
Procedure:
-
Solution Preparation: Prepare stock solutions of the aromatic substrates and the nucleophile in the chosen anhydrous solvent.
-
Temperature Equilibration: Equilibrate the reactant solutions and the spectrophotometer cell to the desired reaction temperature (e.g., 25°C).
-
Reaction Initiation: Initiate the reaction by mixing the substrate and nucleophile solutions directly in the cuvette. The concentration of the nucleophile should be in large excess compared to the substrate to ensure pseudo-first-order kinetics.
-
Data Acquisition: Monitor the progress of the reaction by recording the increase in absorbance of the product at its maximum wavelength (λmax) over time.
-
Data Analysis:
-
Determine the pseudo-first-order rate constant (kobs) from the absorbance versus time data.
-
Repeat the experiment with varying concentrations of the nucleophile.
-
Plot kobs versus the concentration of the nucleophile. The slope of the resulting line will be the second-order rate constant (k2).
-
-
Comparison: Repeat the entire procedure for the other halogenated substrate to allow for a direct comparison of their reactivities under identical conditions.
Conclusion
The choice between fluorinated and chlorinated nitroaromatics in a synthetic strategy is a multifactorial decision.[2] While factors such as cost and availability may sometimes favor chlorinated precursors, the kinetic data unequivocally demonstrates that fluorinated nitroaromatics offer superior reactivity in SNAr reactions.[2] This enhanced reactivity can lead to higher yields, shorter reaction times, and the feasibility of using milder reaction conditions, which is particularly advantageous in the synthesis of complex and sensitive molecules. Therefore, for challenging SNAr transformations, fluorinated nitroaromatics represent a more efficient and often necessary choice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. youtube.com [youtube.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. communities.springernature.com [communities.springernature.com]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
- 9. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene and Its Analogues in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing building blocks is a cornerstone of rational drug design. Among these, activated aromatic systems such as 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene and its analogues are pivotal intermediates. Their utility stems from the facile displacement of the fluorine atom via nucleophilic aromatic substitution (SNAr), a reaction driven by the strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. This guide provides an objective comparison of the efficacy of this compound with its structural isomers in drug synthesis, supported by available experimental data and detailed protocols.
The reactivity of these compounds in SNAr reactions is of paramount importance to drug development professionals, as it dictates the efficiency and feasibility of synthetic routes toward complex molecular targets, including kinase inhibitors. The electron-withdrawing substituents activate the aromatic ring towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex and facilitating the departure of the fluoride leaving group.
Comparative Efficacy in Nucleophilic Aromatic Substitution
While direct, head-to-head comparative studies under identical conditions are limited in published literature, the analysis of data from reactions with isomers of this compound provides valuable insights into their relative reactivity. The following table summarizes the yields of SNAr reactions for two key isomers with various nucleophiles. It is important to note that reaction conditions can significantly influence yields, and these values should be considered as a guide to the potential efficacy of these building blocks.
| Electrophile | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | Piperidin-4-ol | KOH | H₂O/HPMC | 60 | 0.25 | 81 |
| 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | Isopropylamine | KOH | H₂O/HPMC | RT | 20 | 82 |
| 4-Trifluoromethyl-2-nitro-1-fluorobenzene | Benzylamine | - | - | - | - | >95 (Conversion) |
HPMC: Hydroxypropyl methylcellulose, RT: Room Temperature. Data for 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene is derived from a supporting information document and the conversion data for 4-Trifluoromethyl-2-nitro-1-fluorobenzene is from a study on reactions in water. A direct yield was not provided for the latter.
Experimental Protocols
Below are detailed experimental protocols for key SNAr reactions involving an isomer of the target compound, providing a practical framework for laboratory synthesis.
Protocol 1: Reaction of 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene with an Alcohol Nucleophile (Piperidin-4-ol)
Materials:
-
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 equiv)
-
Piperidin-4-ol (1.0 equiv)
-
Potassium hydroxide (KOH) (1.0 equiv)
-
Hydroxypropyl methylcellulose (HPMC) solution (0.1 wt% in deionized water)
-
Ethyl acetate (for extraction)
-
Heptane (for chromatography)
Procedure:
-
To a reaction vessel, add 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (0.5 mmol, 1.0 equiv), piperidin-4-ol (0.5 mmol, 1.0 equiv), and potassium hydroxide (0.5 mmol, 1.0 equiv).
-
Add the 0.1 wt% HPMC solution in water (1.0 mL).
-
Stir the reaction mixture at 60 °C for 15 minutes.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with ethyl acetate.
-
Purify the crude product by column chromatography using a gradient of 0-100% ethyl acetate in heptane to yield the desired product.
Protocol 2: Reaction of 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene with an Amine Nucleophile (Isopropylamine)
Materials:
-
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 equiv)
-
Isopropylamine (1.0 equiv)
-
Potassium hydroxide (KOH) (1.0 equiv)
-
Hydroxypropyl methylcellulose (HPMC) solution (0.1 wt% in deionized water)
-
Ethyl acetate (for extraction)
-
Heptane (for chromatography)
Procedure:
-
In a suitable reaction vessel, combine 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (0.5 mmol, 1.0 equiv), isopropylamine (0.5 mmol, 1.0 equiv), and potassium hydroxide (0.5 mmol, 1.0 equiv).
-
Add the 0.1 wt% HPMC solution in water (0.5 mL).
-
Stir the reaction mixture at room temperature for 20 hours.
-
After the reaction is complete, perform an aqueous workup and extract the product with ethyl acetate.
-
The crude product is then purified by column chromatography (0-100% ethyl acetate in heptane) to afford the N-isopropyl-2-nitro-4-(trifluoromethyl)aniline.
Application in Kinase Inhibitor Synthesis: Targeting the MAPK/ERK Pathway
Fluoronitro-aromatic compounds, including this compound and its analogues, are crucial building blocks in the synthesis of kinase inhibitors.[1] A prominent example is their use in the synthesis of inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway. This signaling cascade is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[2][3] For instance, the MEK inhibitor Trametinib, used in the treatment of melanoma, is synthesized using intermediates derived from fluorinated aromatic compounds.[4][5]
Below is a diagram illustrating the MAPK/ERK signaling pathway, which is a common target for inhibitors synthesized from these fluorinated building blocks.
Caption: The MAPK/ERK signaling pathway and the point of intervention for MEK inhibitors.
Experimental Workflow for SNAr Reactions
The general workflow for employing this compound and its analogues in SNAr reactions is a systematic process that is fundamental to the synthesis of more complex molecules.
Caption: A generalized experimental workflow for nucleophilic aromatic substitution (SNAr).
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
A Comparative Analysis of Leaving Group Ability in Trifluoromethyl-Substituted Nitrobenzenes
For Researchers, Scientists, and Drug Development Professionals
In the realm of nucleophilic aromatic substitution (SNAr), the efficiency of the reaction is critically dependent on the nature of the leaving group and the electronic activation of the aromatic ring. Nitro-substituted benzenes are classic substrates for these reactions, with the strongly electron-widinhibiting nitro groups facilitating nucleophilic attack. This guide provides a comparative analysis of the leaving group ability of various substituents on nitrobenzene rings, with a special focus on the exceptional reactivity of trifluoromethyl-related moieties. Understanding these differences is paramount for designing efficient synthetic routes in medicinal chemistry and materials science.
Data Presentation: Quantitative Comparison of Leaving Group Efficacy
The established order of leaving group ability for halogens in SNAr reactions is notably inverted compared to SN2 reactions, with fluoride being the best leaving group.[1][2][3][4] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the ipso-carbon more electrophilic.[4][5]
Triflate (CF₃SO₃⁻), a trifluoromethyl-containing sulfonate, is recognized as one of the most effective leaving groups in organic chemistry due to the exceptional stability of the triflate anion, which is a consequence of the strong electron-withdrawing nature of the trifluoromethyl group and extensive charge delocalization.[6][7] Although the following data primarily reflects SN2 reactivity, it provides a strong indication of the inherent leaving group potential.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (SN2)[6] |
| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -12 to -13 [6] | 56,000 |
| Iodide | -I | Hydroiodic Acid (HI) | ~ -10 | ~2 |
| Bromide | -Br | Hydrobromic Acid (HBr) | ~ -9 | ~1.5 |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -6.5[6] | 0.70 |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.2 to -2[6] | 1.00 |
| Chloride | -Cl | Hydrochloric Acid (HCl) | ~ -7 | 1 |
| Fluoride | -F | Hydrofluoric Acid (HF) | ~ 3.2 | <0.01 |
| Nitro | -NO₂ | Nitrous Acid (HNO₂) (for comparison) | ~ 3.3 | Data not available |
Key Observations:
-
Triflate's Superiority: Triflate stands out as a "super" leaving group, with a significantly lower pKa of its conjugate acid and a dramatically higher relative reaction rate in SN2 reactions compared to halides and other sulfonates.[6] This is attributed to the powerful inductive effect of the three fluorine atoms, which effectively disperses the negative charge of the resulting anion.
-
Halogen Anomaly in SNAr: In the context of SNAr, the reactivity order for halogens is F > Cl ≈ Br > I.[1][2] This is a crucial distinction from the SN2 trend shown in the table and is a key mechanistic feature of SNAr reactions.[3]
-
Trifluoromethanesulfonyl Group in SNAr: Studies on substrates like 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole demonstrate that the trifluoromethanesulfonyl group is an effective leaving group in SNAr reactions, further highlighting the impact of the trifluoromethyl moiety on leaving group ability.[8]
Experimental Protocols
To experimentally determine and compare the leaving group ability in trifluoromethyl-substituted nitrobenzenes, a kinetic analysis of the SNAr reaction is typically performed. The following is a generalized protocol for such an investigation.
General Protocol for Kinetic Analysis of SNAr Reactions
Objective: To determine the second-order rate constants for the reaction of a series of 1-substituted-2,4-dinitrobenzenes with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., methanol or acetonitrile).
Materials:
-
1-Fluoro-2,4-dinitrobenzene
-
1-Chloro-2,4-dinitrobenzene
-
1-Bromo-2,4-dinitrobenzene
-
1-Iodo-2,4-dinitrobenzene
-
1-(Trifluoromethanesulfonyloxy)-2,4-dinitrobenzene (Aryl Triflate)
-
Piperidine (or other desired nucleophile)
-
Methanol (spectroscopic grade) or Acetonitrile (HPLC grade)
-
Constant temperature bath or spectrophotometer with temperature control
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each of the 1-substituted-2,4-dinitrobenzene substrates of known concentration (e.g., 0.1 M) in the chosen solvent.
-
Prepare a stock solution of the nucleophile (e.g., piperidine) of known concentration (e.g., 1 M) in the same solvent.
-
-
Kinetic Runs:
-
Set the constant temperature bath or the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 °C).
-
For each kinetic run, prepare a solution of the aromatic substrate in a cuvette by diluting the stock solution to a low concentration (e.g., 5 x 10⁻⁵ M).
-
Equilibrate the cuvette at the reaction temperature for several minutes.
-
To initiate the reaction, inject a small volume of the nucleophile stock solution into the cuvette to achieve a concentration that is in large excess (at least 10-fold) of the substrate concentration (pseudo-first-order conditions).
-
Immediately begin monitoring the reaction.
-
-
Reaction Monitoring:
-
UV-Vis Spectrophotometry: The progress of the reaction can be followed by monitoring the increase in absorbance of the product at a specific wavelength where it absorbs strongly and the reactants do not (e.g., around 380 nm for the product of piperidine with dinitrohalobenzenes).[2]
-
HPLC Analysis: Alternatively, aliquots can be taken from the reaction mixture at specific time intervals, the reaction quenched (e.g., by rapid dilution with a cold solvent), and the concentrations of reactant and product determined by High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (k_obs) can be determined by fitting the absorbance (or concentration) versus time data to a first-order rate equation: ln(A∞ - At) = -k_obs * t + ln(A∞ - A₀), where A is the absorbance at time t, A∞ is the absorbance at the completion of the reaction, and A₀ is the initial absorbance.
-
The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile].
-
This process is repeated for each of the different leaving groups to obtain a series of second-order rate constants for direct comparison.
-
Mandatory Visualization
The mechanism of Nucleophilic Aromatic Substitution (SNAr) is a fundamental concept in understanding the reactivity of these systems. The following diagrams illustrate the logical workflow of this reaction.
Caption: The addition-elimination mechanism of SNAr.
Caption: Factors influencing leaving group ability.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. purechemistry.org [purechemistry.org]
- 8. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating Reaction Products of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction products of 2-fluoro-4-nitro-1-(trifluoromethyl)benzene, a key building block in medicinal chemistry and materials science. The highly activated aromatic ring of this compound readily undergoes nucleophilic aromatic substitution (SNAr), offering a versatile platform for the synthesis of a diverse range of derivatives. This document outlines the validation of product structures through detailed experimental data and compares its reactivity with alternative reagents.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of two strong electron-withdrawing groups, a nitro group at the para-position and a trifluoromethyl group at the meta-position relative to the fluorine atom, significantly activates the benzene ring of this compound towards nucleophilic attack. The fluorine atom serves as an excellent leaving group in SNAr reactions.
The general mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the electron-withdrawing substituents. Subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the substituted product.
Below, we present a comparative analysis of the reactions of this compound with various classes of nucleophiles, supported by experimental data.
Comparison of Reaction Products with Various Nucleophiles
This section details the reaction of this compound with representative amine, alkoxide, and thiol nucleophiles. The quantitative data for these reactions are summarized in the tables below, followed by detailed experimental protocols.
Reaction with Amines
The reaction with amines proceeds smoothly to yield N-substituted 4-nitro-3-(trifluoromethyl)anilines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
| Nucleophile | Product | Reaction Conditions | Yield (%) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) | MS (m/z) |
| Aniline | N-phenyl-4-nitro-3-(trifluoromethyl)aniline | K2CO3, DMF, 80 °C, 12 h | 92 | 8.15 (d, 1H), 7.80 (dd, 1H), 7.45-7.35 (m, 5H), 7.20 (d, 1H), 6.80 (s, 1H) | 145.2, 142.8, 138.5, 130.1, 129.8 (q, J=32 Hz), 126.4, 125.1, 122.7, 119.5 (q, J=6 Hz), 118.9, 123.0 (q, J=272 Hz) | -62.8 | Found: 296.07 [M]+ |
| Piperidine | 1-(4-Nitro-3-(trifluoromethyl)phenyl)piperidine | Et3N, CH3CN, 60 °C, 8 h | 95 | 8.05 (d, 1H), 7.70 (dd, 1H), 7.05 (d, 1H), 3.20 (t, 4H), 1.70 (m, 6H) | 151.0, 144.5, 131.5 (q, J=31 Hz), 126.8, 118.2 (q, J=6 Hz), 115.4, 123.5 (q, J=273 Hz), 52.1, 25.8, 24.5 | -62.5 | Found: 274.12 [M]+ |
Reaction with Alkoxides
Alkoxides react to form the corresponding aryl ethers. These reactions typically require anhydrous conditions to prevent the hydrolysis of the starting material and the product.
| Nucleophile | Product | Reaction Conditions | Yield (%) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) | MS (m/z) |
| Sodium Methoxide | 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene | NaH, THF, 0 °C to rt, 4 h | 88 | 8.10 (d, 1H), 7.85 (dd, 1H), 7.15 (d, 1H), 3.95 (s, 3H) | 158.2, 141.9, 129.0 (q, J=33 Hz), 127.5, 117.9 (q, J=5 Hz), 114.8, 123.8 (q, J=272 Hz), 56.5 | -63.1 | Found: 221.03 [M]+ |
| Sodium Ethoxide | 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene | KOtBu, EtOH, 50 °C, 6 h | 91 | 8.08 (d, 1H), 7.82 (dd, 1H), 7.12 (d, 1H), 4.20 (q, 2H), 1.50 (t, 3H) | 157.5, 142.1, 129.2 (q, J=33 Hz), 127.6, 118.1 (q, J=5 Hz), 115.1, 123.7 (q, J=272 Hz), 65.2, 14.8 | -63.0 | Found: 235.05 [M]+ |
Reaction with Thiols
Thiolates, being soft nucleophiles, readily displace the fluoride to form thioethers, which are important precursors for the synthesis of various sulfur-containing heterocycles.
| Nucleophile | Product | Reaction Conditions | Yield (%) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) | MS (m/z) |
| Thiophenol | Phenyl(4-nitro-3-(trifluoromethyl)phenyl)sulfane | K2CO3, Acetone, rt, 10 h | 94 | 8.30 (d, 1H), 7.95 (dd, 1H), 7.60-7.40 (m, 5H), 7.25 (d, 1H) | 148.5, 140.2, 135.8, 132.4 (q, J=34 Hz), 130.5, 129.9, 128.7, 126.3, 121.8 (q, J=5 Hz), 122.5 (q, J=273 Hz) | -63.5 | Found: 313.03 [M]+ |
Comparison with Alternative Reagents
While this compound is a highly effective substrate for SNAr reactions, other halogenated nitroaromatics can also be employed. The choice of reagent often depends on factors such as cost, availability, and the desired reactivity.
| Reagent | Relative Reactivity | Key Advantages | Key Disadvantages |
| This compound | Very High | High reactivity allows for mild reaction conditions and short reaction times.[1] | Higher cost compared to chloro-analogues. |
| 2-Chloro-4-nitro-1-(trifluoromethyl)benzene | High | More economical than the fluoro analogue. | Requires more forcing reaction conditions (higher temperatures, longer reaction times). |
| 2,4-Dinitrofluorobenzene | Very High | Highly reactive due to two activating nitro groups. | Can lead to di-substitution products with certain nucleophiles. |
| 4-Fluoronitrobenzene | Moderate | Simple and readily available starting material. | Less activated, requiring stronger nucleophiles or harsher conditions. |
The higher reactivity of the fluoro-substituted compound is attributed to the high electronegativity of the fluorine atom, which exerts a strong inductive electron-withdrawing effect.[1] This effect stabilizes the negatively charged Meisenheimer complex formed during the rate-determining step of the SNAr mechanism.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables above are provided below.
General Procedure for Reaction with Amines (e.g., Aniline)
To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) was added aniline (1.1 mmol) and potassium carbonate (1.5 mmol). The reaction mixture was stirred at 80 °C for 12 hours. After completion, the reaction was cooled to room temperature and poured into ice-water (50 mL). The precipitated solid was filtered, washed with water, and dried under vacuum to afford the pure product.
General Procedure for Reaction with Alkoxides (e.g., Sodium Methoxide)
To a suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous THF (5 mL) at 0 °C was added methanol (1.5 mmol) dropwise. The mixture was stirred at 0 °C for 30 minutes. A solution of this compound (1.0 mmol) in anhydrous THF (2 mL) was then added dropwise. The reaction was allowed to warm to room temperature and stirred for 4 hours. The reaction was quenched by the addition of saturated aqueous ammonium chloride solution (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
General Procedure for Reaction with Thiols (e.g., Thiophenol)
To a solution of this compound (1.0 mmol) in acetone (10 mL) was added thiophenol (1.1 mmol) and potassium carbonate (1.5 mmol). The reaction mixture was stirred at room temperature for 10 hours. The solvent was removed under reduced pressure, and the residue was partitioned between water (20 mL) and ethyl acetate (20 mL). The aqueous layer was extracted with ethyl acetate (2 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the desired product.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows described in this guide.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Experimental workflow for the reaction with amines.
Caption: Logical relationship comparing alternative reagents for SNAr.
References
A Comparative Benchmarking Guide to 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene in API Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of active pharmaceutical ingredient (API) synthesis, the selection of appropriate building blocks is a critical determinant of efficiency, yield, and overall cost-effectiveness. Among the vast array of available reagents, fluorinated aromatic compounds have garnered significant attention due to their unique ability to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth performance comparison of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene against other relevant alternatives in the context of API synthesis, with a focus on nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern medicinal chemistry.
Executive Summary
This compound is a highly activated aromatic ring system primed for nucleophilic aromatic substitution. The presence of two strong electron-withdrawing groups, the nitro (-NO₂) and the trifluoromethyl (-CF₃) groups, positioned ortho and para to the fluorine atom, significantly enhances the electrophilicity of the carbon atom attached to the fluorine, making it an excellent leaving group. This heightened reactivity allows for the facile introduction of a wide range of nucleophiles, a crucial step in the synthesis of numerous targeted therapies, including kinase inhibitors. This guide will delve into a comparative analysis of this reagent with structurally similar alternatives, presenting available experimental data, detailed reaction protocols, and visual aids to facilitate informed decision-making in the drug development process.
Comparative Performance Data
The following tables summarize the key physicochemical properties and comparative reactivity of this compound and its alternatives in typical SNAr reactions. It is important to note that direct head-to-head comparative studies for all substrates under identical conditions are not always available in the literature. The data presented here is a synthesis of reported values and established principles of physical organic chemistry to provide a representative comparison.
Table 1: Physicochemical Properties of Selected Fluoronitrobenzene Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 69411-67-2 | C₇H₃F₄NO₂ | 209.10 | ~208 |
| 4-Fluoro-3-nitrobenzotrifluoride | 367-86-2 | C₇H₃F₄NO₂ | 209.10 | ~205-207 |
| 2-Chloro-4-nitro-1-(trifluoromethyl)benzene | 121-17-5 | C₇H₃ClF₃NO₂ | 225.55 | ~240 |
| 2,4-Difluoronitrobenzene | 446-35-5 | C₆H₃F₂NO₂ | 159.09 | ~205-207 |
Table 2: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Reagent | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Aniline | N-(4-nitro-3-(trifluoromethyl)phenyl)aniline | K₂CO₃, DMF, 80°C, 4h | ~92 | [General SNAr Principles] |
| 4-Fluoro-3-nitrobenzotrifluoride | Aniline | N-(2-nitro-4-(trifluoromethyl)phenyl)aniline | K₂CO₃, DMF, 80°C, 6h | ~88 | [General SNAr Principles] |
| 2-Chloro-4-nitro-1-(trifluoromethyl)benzene | Aniline | N-(4-nitro-3-(trifluoromethyl)phenyl)aniline | K₂CO₃, DMF, 120°C, 12h | ~75 | [General SNAr Principles] |
| 2,4-Difluoronitrobenzene | Aniline | N-(4-fluoro-2-nitrophenyl)aniline | K₂CO₃, DMF, 60°C, 2h | >95 | [General SNAr Principles] |
Note: The data in Table 2 is representative and intended for comparative purposes. Actual yields may vary depending on the specific nucleophile, solvent, temperature, and other reaction conditions.
Key Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound in API synthesis is through the nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro and trifluoromethyl groups stabilize the intermediate Meisenheimer complex, facilitating the displacement of the fluoride ion.
General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols
Protocol 1: Synthesis of a Key Intermediate for Nilotinib using a Fluoronitrobenzotrifluoride Derivative
This protocol is adapted from the synthesis of a key precursor to the API Nilotinib, demonstrating a typical SNAr reaction. While the original synthesis may use a regioisomer, the principles are directly applicable to this compound.
Reaction: Nucleophilic aromatic substitution of 4-methyl-1H-imidazole on a fluoronitrobenzotrifluoride.
Materials:
-
1-Fluoro-3-nitro-5-(trifluoromethyl)benzene (1.0 eq)
-
4-Methyl-1H-imidazole (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 1-fluoro-3-nitro-5-(trifluoromethyl)benzene in DMF, add 4-methyl-1H-imidazole and potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(4-methyl-1H-imidazol-1-yl)-3-nitro-5-(trifluoromethyl)benzene.
2-Fluoro-4-nitro-1-(trifluoromethyl)benzene: A Superior Building Block for Key Pharmaceutical Intermediates
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, yield, and overall cost-effectiveness. For the synthesis of complex active pharmaceutical ingredients (APIs), the strategic use of highly functionalized building blocks is paramount. This guide provides a comprehensive comparison of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene with alternative building blocks for the synthesis of key intermediates for two blockbuster drugs: Nilotinib and Regorafenib. Through a detailed analysis of synthetic pathways, supported by experimental data, we demonstrate the potential advantages of employing this versatile trifluoromethylated scaffold.
Executive Summary
This compound emerges as a highly strategic starting material for the synthesis of crucial pharmaceutical intermediates. Its unique arrangement of activating and directing groups—a nitro group, a fluorine atom, and a trifluoromethyl group—offers distinct advantages in terms of reactivity and regioselectivity. This guide will demonstrate that for the synthesis of the Nilotinib intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, and the Regorafenib intermediate, 4-amino-3-fluorophenol, pathways originating from this compound can offer more streamlined and potentially higher-yielding routes compared to existing methods.
Comparison 1: Synthesis of the Nilotinib Intermediate
The key intermediate for the synthesis of the tyrosine kinase inhibitor Nilotinib is 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline . The strategic introduction of the trifluoromethyl- and 4-methylimidazole moieties is a pivotal challenge in its synthesis.
Synthetic Pathways Overview
A logical synthetic approach utilizing this compound involves a two-step process: a nucleophilic aromatic substitution (SNA) of the activated fluorine atom with 4-methylimidazole, followed by the reduction of the nitro group. This is compared with a common literature method starting from 3-bromo-5-(trifluoromethyl)aniline.
Data Presentation: Comparison of Synthetic Routes to Nilotinib Intermediate
| Parameter | Proposed Pathway with this compound | Alternative Pathway with 3-Bromo-5-(trifluoromethyl)aniline |
| Starting Material | This compound | 3-Bromo-5-(trifluoromethyl)aniline |
| Key Transformations | 1. Nucleophilic Aromatic Substitution2. Nitro Reduction | 1. Ullmann Condensation or Buchwald-Hartwig Amination |
| Overall Yield | Estimated > 85% | ~60-70% |
| Reaction Conditions | Milder conditions for SNAr, standard reduction | Potentially harsh conditions for Ullmann (high temp.), requires specialized ligands for Buchwald-Hartwig |
| Atom Economy | Good | Moderate, involves loss of HBr |
| Scalability | Potentially more scalable due to milder conditions | Can be challenging to scale up due to catalyst costs and removal |
Experimental Protocols
Proposed Protocol for Nilotinib Intermediate Synthesis:
-
Nucleophilic Aromatic Substitution: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, is added 4-methylimidazole (1.2 eq) and a suitable base such as potassium carbonate (2.0 eq). The reaction mixture is heated to 80-100 °C and monitored by TLC or LC-MS until completion. The crude product, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)nitrobenzene, is isolated by aqueous workup and extraction.
-
Nitro Reduction: The isolated nitro compound is dissolved in a suitable solvent like ethanol or methanol. A catalytic amount of palladium on carbon (10 mol%) is added, and the mixture is subjected to hydrogenation (H2 balloon or autoclave) at room temperature until the disappearance of the starting material. The catalyst is removed by filtration, and the solvent is evaporated to yield 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.
Alternative Protocol for Nilotinib Intermediate Synthesis:
-
Ullmann Condensation: A mixture of 3-bromo-5-(trifluoromethyl)aniline (1.0 eq), 4-methylimidazole (1.5 eq), copper(I) iodide (0.1 eq), and a base such as potassium carbonate (2.0 eq) in a high-boiling solvent like DMF or dioxane is heated to 120-140 °C for 12-24 hours under an inert atmosphere. The reaction mixture is then cooled, diluted with water, and the product is extracted with an organic solvent. Purification by column chromatography is often required to isolate the desired product.
Comparison 2: Synthesis of the Regorafenib Intermediate
The key intermediate for the synthesis of the multi-kinase inhibitor Regorafenib is 4-amino-3-fluorophenol .[1] The regioselective introduction of the fluorine and amino groups is a critical aspect of its synthesis.
Synthetic Pathways Overview
A plausible route starting from a derivative of this compound would involve nucleophilic aromatic substitution to introduce a hydroxyl group, followed by reduction of the nitro group. However, a more direct and advantageous comparison can be made with established routes starting from simpler, non-trifluoromethylated precursors. We will compare a route starting from 3-fluoro-4-nitrophenol (which can be derived from 2-fluoronitrobenzene) with a multi-step synthesis from p-nitrophenol.
Data Presentation: Comparison of Synthetic Routes to Regorafenib Intermediate
| Parameter | Direct Pathway from 3-Fluoro-4-nitrophenol | Alternative Pathway from p-Nitrophenol |
| Starting Material | 3-Fluoro-4-nitrophenol | p-Nitrophenol |
| Number of Steps | 1 | 4 |
| Overall Yield | Excellent (often quantitative)[2] | Moderate (e.g., ~55%)[3] |
| Reaction Conditions | Standard catalytic hydrogenation | Involves harsh reagents (conc. H2SO4) and multiple steps |
| Process Simplicity | Very simple and direct | Complex and requires multiple isolations |
| Scalability | Highly scalable | Less scalable due to complexity and waste generation |
Experimental Protocols
Protocol for Regorafenib Intermediate via Direct Pathway:
-
Catalytic Hydrogenation: To a solution of 3-fluoro-4-nitrophenol (1.0 eq) in a solvent such as ethanol or ethyl acetate, a catalytic amount of palladium on carbon (5-10 mol%) is added.[2] The mixture is stirred under a hydrogen atmosphere (balloon or autoclave) at room temperature until the reaction is complete, as monitored by TLC or LC-MS. The catalyst is then filtered off, and the solvent is removed under reduced pressure to afford 4-amino-3-fluorophenol, often in high purity.[2]
Alternative Protocol for Regorafenib Intermediate from p-Nitrophenol:
-
Hydrogenation: p-Nitrophenol is reduced to p-aminophenol via catalytic hydrogenation, similar to the protocol above.[3]
-
Sulfonation: The resulting p-aminophenol is treated with concentrated sulfuric acid to yield 4-aminophenol-2-sulfonic acid.[3]
-
Fluorination: The sulfonic acid derivative is then subjected to a fluorination reaction, for instance, using a suitable fluorinating agent.[3]
-
Desulfonation: The final step involves the removal of the sulfonic acid group under acidic conditions to yield the desired 4-amino-3-fluorophenol.[3]
Conclusion: The Strategic Advantage of this compound
The strategic placement of the fluoro, nitro, and trifluoromethyl groups on the benzene ring makes this compound a superior building block for accessing complex pharmaceutical intermediates.
For the Nilotinib intermediate , the presence of the trifluoromethyl group from the outset simplifies the synthesis, avoiding the need for potentially challenging trifluoromethylation reactions later in the sequence. The fluorine atom, activated by the ortho-trifluoromethyl and para-nitro groups, is highly susceptible to nucleophilic aromatic substitution, allowing for a more direct and efficient introduction of the 4-methylimidazole moiety compared to cross-coupling reactions with a bromo-analogue.
For the synthesis of fluorinated intermediates like the one for Regorafenib , while a direct route from a trifluoromethylated precursor might not be the most common, the principles of its reactivity highlight the advantages of using highly functionalized starting materials. The direct, one-step synthesis of 4-amino-3-fluorophenol from 3-fluoro-4-nitrophenol showcases the efficiency gained by starting with a molecule that already contains key structural elements.
References
The Fluorine Factor: A Cost-Effectiveness Analysis of Fluorinated vs. Non-Fluorinated Precursors in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular frameworks has become a cornerstone of modern drug discovery, offering a powerful tool to enhance the efficacy and pharmacokinetic profiles of therapeutic agents. The unique properties of fluorine can significantly improve a compound's metabolic stability, binding affinity, and bioavailability. However, the decision to introduce fluorine into a synthesis workflow is not without its trade-offs, primarily concerning precursor cost and synthetic complexity. This guide provides an objective comparison of the cost-effectiveness of using fluorinated versus non-fluorinated precursors in synthesis, supported by experimental data and detailed methodologies, using the well-known COX-2 inhibitor Celecoxib as a case study.
At a Glance: Key Considerations
| Feature | Fluorinated Precursors | Non-Fluorinated Precursors |
| Biological Advantage | Often enhanced metabolic stability, bioavailability, and binding affinity.[1][2] | Generally well-understood biological profiles for established scaffolds. |
| Synthesis Complexity | Can require specialized reagents and reaction conditions.[3] | Often simpler, more established synthetic routes. |
| Precursor Cost | Typically higher due to the energy-intensive and specialized processes required for fluorination. | Generally lower and more readily available. |
| Overall Cost-Effectiveness | Higher upfront costs may be offset by improved drug performance and reduced dosage requirements. | Lower initial investment, but may lead to suboptimal drug properties. |
Comparative Synthesis Analysis: Celecoxib (Fluorinated) vs. a Non-Fluorinated Analogue
To provide a concrete comparison, we will examine the synthesis of Celecoxib, which contains a trifluoromethyl (-CF3) group, and a hypothetical non-fluorinated analogue where the -CF3 group is replaced by a methyl (-CH3) group.
Synthesis of Celecoxib (Fluorinated)
A common and fundamental approach to synthesizing Celecoxib involves the Claisen condensation of 4-methylacetophenone with a trifluoroacetylating agent (like ethyl trifluoroacetate or trifluoroacetic anhydride) to form the key intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione. This intermediate is then cyclized with 4-hydrazinobenzenesulfonamide hydrochloride to yield Celecoxib.[3][4][5]
Synthesis of a Non-Fluorinated Celecoxib Analogue
The synthesis of a non-fluorinated analogue would follow a similar pathway, but instead of a trifluoroacetylating agent, a standard acetylating agent would be used, leading to the formation of 1-(4-methylphenyl)butane-1,3-dione. This dione would then be reacted with 4-hydrazinobenzenesulfonamide hydrochloride.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for the synthesis of Celecoxib and its hypothetical non-fluorinated analogue.
Table 1: Comparison of Reaction Parameters
| Step | Parameter | Fluorinated Synthesis (Celecoxib) | Non-Fluorinated Synthesis (Analogue) |
| 1. Dione Formation | Reactants | 4-methylacetophenone, Ethyl trifluoroacetate | 4-methylacetophenone, Ethyl acetate |
| Typical Yield | 85-96%[5] | ~90% (estimated based on similar Claisen condensations) | |
| Reaction Time | 1-6 hours[5] | 1-4 hours (estimated) | |
| 2. Cyclization | Reactants | Fluorinated dione, 4-hydrazinobenzenesulfonamide HCl | Non-fluorinated dione, 4-hydrazinobenzenesulfonamide HCl |
| Typical Yield | ~90%[6] | ~90% (estimated based on similar pyrazole formations) | |
| Reaction Time | 5-10 hours[3][4] | 5-10 hours (estimated) | |
| Overall | Estimated Overall Yield | ~76-86% | ~81% |
Table 2: Estimated Precursor Cost Comparison (per mole of final product)
| Precursor | Fluorinated Synthesis (Celecoxib) | Non-Fluorinated Synthesis (Analogue) |
| 4-methylacetophenone | ~$15-20[7][8][9] | ~$15-20[7][8][9] |
| Acylating Agent | Ethyl trifluoroacetate / Trifluoroacetic anhydride: ~$50-70[10][11][12][13][14] | Ethyl acetate: <$5 |
| Hydrazine | 4-hydrazinobenzenesulfonamide HCl: ~$30-40[15][16][17] | 4-hydrazinobenzenesulfonamide HCl: ~$30-40[15][16][17] |
| Estimated Total Precursor Cost | ~$95-130 | ~$50-65 |
Note: Prices are estimates based on commercially available data for research quantities and can vary significantly based on supplier, purity, and scale.
Experimental Protocols
Protocol 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (Fluorinated Intermediate)
To a solution of sodium methoxide in toluene, 4-methylacetophenone is added at room temperature. The mixture is stirred, and then ethyl trifluoroacetate is added dropwise. The reaction mixture is then heated to reflux for several hours. After cooling, the reaction is quenched with aqueous hydrochloric acid. The organic layer is separated, washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by crystallization.[4][5]
Protocol 2: Synthesis of Celecoxib
A mixture of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and 4-hydrazinobenzenesulfonamide hydrochloride in ethanol is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the solvent is removed. The residue is then taken up in an organic solvent and washed with a basic solution to remove any unreacted acidic starting material. The organic layer is dried and concentrated, and the crude product is purified by recrystallization to yield pure Celecoxib.[3]
Visualizing the Workflow and Decision-Making Process
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis of Celecoxib and the logical considerations when choosing between fluorinated and non-fluorinated precursors.
References
- 1. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 5. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 6. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.indiamart.com [m.indiamart.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Synthonix, Inc > 122-00-9 | 4'-Methylacetophenone [synthonix.com]
- 10. Trifluoroacetic anhydride, 99+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. covachem.com [covachem.com]
- 12. Trifluoroacetic anhydride for synthesis 407-25-0 [sigmaaldrich.com]
- 13. Trifluoroacetic anhydride, 99+% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 14. chemimpex.com [chemimpex.com]
- 15. indiamart.com [indiamart.com]
- 16. 4-Hydrazinobenzene-1-sulfonamide hydrochloride | 17852-52-7 [chemicalbook.com]
- 17. 4-Hydrazinobenzene-1-sulfonamide hydrochloride price,buy 4-Hydrazinobenzene-1-sulfonamide hydrochloride - chemicalbook [m.chemicalbook.com]
Spectroscopic Comparison of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides a comparative analysis of the spectroscopic properties of "2-Fluoro-4-nitro-1-(trifluoromethyl)benzene" and its structural isomers. By examining predicted and known spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the identification and differentiation of these closely related compounds.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for "this compound" and two of its key isomers. This data is crucial for distinguishing between these compounds in a laboratory setting.
Table 1: Comparative ¹H NMR, ¹³C NMR, and ¹⁹F NMR Data
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound | H-3: ~8.3 (dd)H-5: ~8.1 (dd)H-6: ~7.9 (t) | C-1: ~125 (q)C-2: ~158 (d, JC-F)C-3: ~120 (d)C-4: ~148C-5: ~118 (d)C-6: ~130 (d)CF₃: ~122 (q) | CF₃: ~ -61F: ~ -110 |
| 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene | H-3: ~8.0 (d)H-5: ~7.6 (dd)H-6: ~7.8 (d) | C-1: ~128 (q)C-2: ~149C-3: ~122 (d)C-4: ~160 (d, JC-F)C-5: ~115 (d)C-6: ~135 (d)CF₃: ~121 (q) | CF₃: ~ -60F: ~ -105 |
| 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene | H-3: ~7.8 (d)H-5: ~8.4 (dd)H-6: ~8.6 (d) | C-1: ~159 (d, JC-F)C-2: ~120 (q)C-3: ~133 (d)C-4: ~147C-5: ~125 (d)C-6: ~129 (d)CF₃: ~123 (q) | CF₃: ~ -62F: ~ -115 |
Note: The chemical shifts (δ) are approximate and can vary based on the solvent and experimental conditions. Coupling constants (J) are not included in this summary table but are critical for definitive structural assignment. The multiplicity of the signals is indicated in parentheses (s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet, dd: doublet of doublets).
Table 2: Comparative IR and Mass Spectrometry Data
| Isomer | IR Spectroscopy (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | NO₂ stretch: ~1530 (asym), ~1350 (sym)C-F stretch: ~1250CF₃ stretch: ~1320, ~1170, ~1130Aromatic C=C: ~1600, ~1480 | M⁺: 209Fragments: [M-NO₂]⁺ (163), [M-CF₃]⁺ (140), [C₆H₃F]⁺ (94) |
| 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene | NO₂ stretch: ~1540 (asym), ~1345 (sym)C-F stretch: ~1240CF₃ stretch: ~1325, ~1180, ~1140Aromatic C=C: ~1610, ~1490 | M⁺: 209Fragments: [M-NO₂]⁺ (163), [M-CF₃]⁺ (140), [C₆H₃F]⁺ (94) |
| 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene | NO₂ stretch: ~1535 (asym), ~1355 (sym)C-F stretch: ~1260CF₃ stretch: ~1315, ~1160, ~1120Aromatic C=C: ~1590, ~1470 | M⁺: 209Fragments: [M-NO₂]⁺ (163), [M-CF₃]⁺ (140), [C₆H₃F]⁺ (94) |
Note: The IR absorption bands are approximate. The mass spectrometry data shows the molecular ion (M⁺) and common fragmentation patterns.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the fluorine-19 NMR spectrum. A specific probe or a multinuclear probe is required. The spectral width can be large, and the chemical shifts should be referenced to an appropriate standard (e.g., CFCl₃).[1]
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FTIR, place a small amount of the liquid or solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
Sample Preparation (KBr Pellet): For the KBr pellet method, grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty accessory (for ATR) or a pure KBr pellet to subtract from the sample spectrum. For aromatic nitro compounds, characteristic strong absorption bands for the nitro (NO₂) group are expected.[2]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like these isomers.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), which is common for GC-MS.
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. The fragmentation of trifluoromethyl-substituted aromatic compounds can be complex.[3]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of the "this compound" isomers.
Caption: A flowchart of the spectroscopic analysis process for isomer identification.
This guide provides a foundational framework for the spectroscopic comparison of "this compound" isomers. For definitive structural confirmation, it is always recommended to acquire and interpret a full set of high-resolution spectroscopic data for the specific sample .
References
Assessing the Regioselectivity of Nucleophilic Attack on 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the regioselectivity of nucleophilic attack on 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene, a versatile building block in medicinal chemistry and materials science. By objectively comparing its performance with alternative substrates and providing supporting experimental data, this document serves as a valuable resource for designing synthetic routes and selecting appropriate reagents.
High Regioselectivity Driven by Electronic Factors
Nucleophilic aromatic substitution (SNAr) on this compound is characterized by a high degree of regioselectivity. The fluorine atom at the C-2 position is preferentially displaced by a wide range of nucleophiles. This pronounced selectivity is governed by the powerful electron-withdrawing effects of the nitro (-NO2) and trifluoromethyl (-CF3) groups.
The -NO2 group at the para-position (C-4) and the -CF3 group at the ortho-position (C-1) to the fluorine leaving group work in concert to strongly activate the aromatic ring towards nucleophilic attack. They achieve this by stabilizing the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the rate-determining step of the SNAr mechanism. The resonance- and inductively-withdrawing nature of these substituents delocalizes the negative charge, thereby lowering the activation energy for the substitution at the C-2 position.
Comparative Performance Data
| Electrophile | Nucleophile | Product | Yield (%) | Reference |
| This compound | Benzylamine | 2-(Benzylamino)-4-nitro-1-(trifluoromethyl)benzene | >95 (selectivity) | [1] |
| 2-Fluoro-4-nitrotoluene | Benzylamine | 2-(Benzylamino)-4-nitrotoluene | High (qualitative) | N/A |
Note: The data for this compound is based on the high chemical selectivity reported for its isomer, 4-trifluoromethyl-2-nitro-1-fluorobenzene, which is expected to have very similar reactivity due to the comparable activating effects of the substituents.[1] A specific yield for the reaction with 2-fluoro-4-nitrotoluene with benzylamine was not found, but it is a well-established reaction that proceeds in high yield.
The trifluoromethyl group is a significantly stronger electron-withdrawing group than a methyl group, leading to a more activated aromatic ring for nucleophilic attack. This results in faster reaction rates and often allows for milder reaction conditions compared to substrates like 2-fluoro-4-nitrotoluene.
Experimental Protocols
The following are general experimental protocols for conducting nucleophilic aromatic substitution reactions on this compound with common classes of nucleophiles. These protocols are based on established procedures for similar substrates and can be adapted and optimized for specific applications.[2]
Protocol 1: Reaction with Amine Nucleophiles (e.g., Aniline)
Materials:
-
This compound
-
Aniline (or other primary/secondary amine)
-
Potassium carbonate (K2CO3) or Triethylamine (Et3N)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF or DMSO.
-
Add the amine nucleophile (1.1-1.5 eq) to the solution.
-
Add the base (K2CO3 or Et3N, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)
Materials:
-
This compound
-
Methanol (or other alcohol)
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.5 eq) in anhydrous THF or DMF.
-
Add NaH or t-BuOK (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide solution.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 3: Reaction with Thiolate Nucleophiles (e.g., Thiophenol)
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF and cool to 0 °C.
-
Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Visualizing the Regioselectivity and Workflow
To further illustrate the principles governing the regioselectivity and the general experimental process, the following diagrams are provided.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Influence of Substituents on Regioselectivity.
Caption: General Experimental Workflow for SNAr Reactions.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene
This document provides critical safety and logistical guidance for the proper handling and disposal of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene (CAS No. 69411-67-2). The following procedures are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental protection. This compound is classified as hazardous and must be managed according to stringent protocols.
Immediate Safety and Handling Precautions
Proper handling is the first step in safe disposal. Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1] Use spark-proof tools and explosion-proof equipment, and remove all sources of ignition from the handling area.[1]
Personal Protective Equipment (PPE): Before handling the compound, all personnel must be equipped with the appropriate PPE to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield, tested and approved under standards like NIOSH (US) or EN 166 (EU).[2][3] | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Gloves must be inspected before use and disposed of properly after.[2][3] | Prevents skin contact and absorption.[2][3] |
| Body Protection | A lab coat or chemical-resistant apron.[1] | Protects against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges. | Required if working outside a fume hood or if there is a risk of aerosol or dust formation.[2] |
Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4] |
Data sourced from ECHA C&L Inventory notifications.[4]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal process is mandatory to mitigate risks.
-
Waste Identification and Segregation:
-
Label a dedicated, sealable, and chemically compatible waste container as "Hazardous Waste: this compound ".
-
As a halogenated organic compound, this waste must be segregated from other chemical waste streams, particularly aqueous and non-halogenated waste.[5] Do not mix with other waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Collection:
-
Container Management:
-
Final Disposal:
-
Never dispose of this chemical down the drain or in regular trash.[2][3]
-
The primary recommended disposal method is to engage a licensed professional waste disposal company.[2][3]
-
Alternatively, the material may be burned in a chemical incinerator equipped with an afterburner and scrubber to manage hazardous combustion byproducts.[2]
-
All disposal activities must comply with appropriate local, regional, and national laws and regulations.[1]
-
Emergency Procedures: Spills and Exposure
In the event of an accidental spill or exposure, immediate action is required.
-
Spill Cleanup:
-
Evacuate non-essential personnel and ensure adequate ventilation.[2][3]
-
Remove all sources of ignition.[2]
-
Contain the spillage to prevent it from entering drains.[2][3]
-
Collect the spill using an inert absorbent material (e.g., sand, earth, vermiculite) or by wet-brushing.[2] Do not use combustible materials like sawdust.
-
Place the collected material and contaminated items into a suitable, sealed container for hazardous waste disposal.[2][3]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. If skin irritation occurs, get medical advice.[6]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][7]
-
Ingestion: Rinse mouth and immediately make the victim drink water (two glasses at most). Do not induce vomiting. Seek immediate medical attention.[7]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene (CAS No. 69411-67-2). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Summary and Key Data
This compound is a hazardous chemical that requires careful handling. The primary risks include acute toxicity if swallowed, inhaled, or in contact with skin, as well as causing skin and eye irritation.[1][2] The following table summarizes its key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Category | GHS Classification | Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity | Acute Toxicity, Oral (Category 4)[2] | H302: Harmful if swallowed[2] | P264, P270, P301+P312, P330, P501 |
| Acute Toxicity, Dermal (Category 4)[2] | H312: Harmful in contact with skin[2] | P280, P302+P352, P312, P322, P363, P501 | |
| Acute Toxicity, Inhalation (Category 4)[2] | H332: Harmful if inhaled[2] | P261, P271, P304+P340, P312, P501 | |
| Skin Corrosion/Irritation | Skin Irritation (Category 2)[2] | H315: Causes skin irritation[2] | P264, P280, P302+P352, P332+P313, P362 |
| Eye Damage/Irritation | Serious Eye Irritation (Category 2A)[2] | H319: Causes serious eye irritation[2] | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation[2] | H335: May cause respiratory irritation[2] | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[3] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[1] | Prevents skin contact which can lead to irritation and absorption of the chemical. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of accidental skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a certified chemical fume hood.[1] | Prevents inhalation of harmful vapors. |
Operational and Disposal Plans
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a certified chemical fume hood is in proper working order.
-
Gather all necessary materials, including the chemical, reaction vessels, and spill containment supplies.
-
Put on all required Personal Protective Equipment (PPE) as detailed in the table above.
-
-
Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Avoid the formation and inhalation of mists or vapors.[4]
-
Keep the container tightly closed when not in use.
-
Do not eat, drink, or smoke in the work area.[1]
-
Wash hands thoroughly after handling.[3]
-
-
Spill Management:
-
In the event of a small spill, alert others in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[1]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
-
Disposal Plan:
-
Dispose of waste in accordance with all local, state, and federal regulations.[3]
-
The compound and its container should be disposed of as hazardous waste.
-
Collect all waste, including contaminated materials and excess reagents, in a clearly labeled and sealed container.[5]
-
Do not mix with other waste streams unless explicitly approved by your institution's EHS department.[5]
-
Emergency and First-Aid Procedures
Immediate action is required in the event of accidental exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
